2-Bromo-4-methyl-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKMSPHPLXBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601337 | |
| Record name | 2-Bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-45-3 | |
| Record name | 2-Bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methyl-3-nitropyridine
CAS Number: 23056-45-3
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-3-nitropyridine, a key heterocyclic building block in organic synthesis. With the CAS Number 23056-45-3, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis and key reactions, and explores its applications, particularly as a versatile intermediate. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a functionalized pyridine derivative featuring a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This unique arrangement of substituents imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the bromine atom for nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of novel pharmaceutical and agrochemical agents. This guide will serve as a detailed resource for scientists utilizing this compound in their research endeavors.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This information is essential for its proper handling, storage, and application in experimental settings.
Physicochemical Properties
| Property | Value |
| CAS Number | 23056-45-3 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Solid |
| Storage Temperature | Inert atmosphere, Room Temperature[1] |
Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is based on available safety data sheets and should be supplemented with a thorough review of the full SDS before handling.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and a representative application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-Amino-4-methylpyridine. The first step involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nitration step.
Step 1: Synthesis of 2-Bromo-4-methylpyridine
This protocol is adapted from established procedures for the synthesis of 2-bromopyridine derivatives.
-
Materials:
-
2-Amino-4-methylpyridine (1.1 mol)
-
48% Hydrobromic acid (1.5 L)
-
Bromine (3.11 mol)
-
Sodium nitrite (2.95 mol)
-
20% aqueous Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add bromine dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
-
Stir the mixture continuously for 3 hours at this temperature.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
-
Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 250 mL).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield 2-bromo-4-methylpyridine.
-
Step 2: Nitration of 2-Bromo-4-methylpyridine
This is a representative protocol for the nitration of a pyridine ring.
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-Bromo-4-methylpyridine to the cold sulfuric acid with stirring.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature is kept below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway to this compound.
Caption: Synthetic pathway to this compound.
Application in Kinase Inhibitor Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors. The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.
Caption: Targeted signaling pathway for kinase inhibitors.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules. Its distinct reactivity, stemming from the strategic placement of its functional groups, makes it a key building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to be a valuable resource for researchers working with this compound. As with all chemical reagents, it is imperative to consult the full Safety Data Sheet and follow appropriate laboratory safety procedures when handling this compound.
References
A Technical Guide to the Physical Properties of 2-Bromo-4-methyl-3-nitropyridine
Introduction: 2-Bromo-4-methyl-3-nitropyridine is a halogenated and nitrated pyridine derivative. Its molecular structure, featuring a pyridine core with bromine, methyl, and nitro functional groups, makes it a potentially valuable intermediate for the synthesis of more complex heterocyclic compounds in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the reactivity of the carbon-bromine bond, suggests its utility in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
This technical guide provides a consolidated overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental literature for this specific isomer, a plausible synthetic route via the nitration of its precursor, 2-Bromo-4-methylpyridine, is proposed, complete with a representative experimental protocol. All data should be cross-referenced with experimental findings where possible.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 23056-45-3 | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [2] |
| Melting Point | 299 °C | |
| Boiling Point | 263.3 °C at 760 mmHg (Predicted) | |
| Density | 1.709 g/cm³ (Predicted) | |
| InChI Key | LRYKMSPHPLXBHF-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=NC=C1)Br)--INVALID-LINK--[O-] | [1] |
Proposed Synthesis and Experimental Protocol
Reaction: Nitration of 2-Bromo-4-methylpyridine
Caption: Synthetic pathway for the proposed synthesis of this compound.
Representative Experimental Protocol
Objective: To synthesize this compound via mixed-acid nitration of 2-Bromo-4-methylpyridine.
Materials:
-
2-Bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and ice bath.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly and portion-wise, add 2-Bromo-4-methylpyridine (1.0 eq.) to the stirred, cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to a separate portion of cold, concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the proposed synthesis.
Caption: Experimental workflow for the proposed synthesis of this compound.
Predicted Spectroscopic Data
No experimental spectra for this compound are readily available. The following data is predicted based on the known spectra of the precursor, 2-Bromo-4-methylpyridine[5], and the expected electronic effects of a nitro group.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and the methyl group protons. Compared to the precursor 2-Bromo-4-methylpyridine, the introduction of the strongly electron-withdrawing nitro group at the 3-position would cause a significant downfield shift (deshielding) for the adjacent proton at the 5-position. The methyl group protons would also experience a slight downfield shift.
-
¹³C NMR: The carbon NMR spectrum should display six signals. The carbon atom attached to the nitro group (C-3) would be significantly deshielded. The other ring carbons would also be affected by the nitro group's electron-withdrawing effects.
-
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the nitro group, typically strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively[6]. Other expected peaks include C-H stretches for the aromatic ring and methyl group (around 3100-2900 cm⁻¹), C=N and C=C ring stretches (1600-1450 cm⁻¹), and the C-Br stretch (typically below 1000 cm⁻¹)[2].
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected fragment ions would include the loss of the nitro group (NO₂), the bromine atom (Br), and potentially other fragments.
Handling and Safety
-
Storage: This compound should be stored in an inert atmosphere at room temperature[2].
-
Hazards: While specific hazard data is limited, related nitrated and brominated aromatic compounds are often irritants. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
This compound is a substituted pyridine with significant potential as a building block in synthetic chemistry. While detailed experimental characterization and synthesis protocols are not widely published, its physical properties can be reliably sourced from chemical suppliers. A plausible and robust synthetic route involves the mixed-acid nitration of 2-Bromo-4-methylpyridine. The predicted spectroscopic data, based on its structure, provides a useful guide for the characterization of this compound in a research setting.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. researchgate.net [researchgate.net]
2-Bromo-4-methyl-3-nitropyridine synthesis protocols
An in-depth technical guide on the synthesis of 2-Bromo-4-methyl-3-nitropyridine, tailored for researchers, scientists, and drug development professionals.
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in constructing more complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this target compound, starting from readily available precursors. The proposed route involves the nitration of a 4-methylpyridine derivative, followed by functional group manipulations to install the desired bromo substituent. Detailed experimental protocols, quantitative data summarized in tabular format, and process visualizations are provided to facilitate laboratory-scale synthesis.
Proposed Synthetic Pathway
A direct, single-step synthesis of this compound is not well-documented in the literature. Therefore, a logical multi-step pathway is proposed, leveraging established pyridine chemistry. The strategy involves:
-
Nitration: Introduction of a nitro group at the 3-position of a suitable 2-substituted-4-methylpyridine precursor.
-
Chlorination: Conversion of a hydroxyl or amino precursor at the 2-position to a chloro group, which is a good leaving group.
-
Halogen Exchange: Substitution of the 2-chloro group with the desired 2-bromo group.
An effective route starts from 2-hydroxy-4-methylpyridine (4-methyl-2-pyridone), proceeds through a nitrated intermediate, followed by chlorination and a final halogen exchange. This approach is supported by analogous transformations found in the synthesis of related substituted nitropyridines.[1][2][3]
Caption: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols and Data
This section details the experimental procedures for each step of the proposed synthesis. Quantitative data are based on reported procedures for structurally similar molecules.
Step 1: Nitration of 2-Hydroxy-4-methylpyridine
This procedure adapts the mixed-acid nitration methodology commonly used for pyridine rings.[2][4]
Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (5 volumes relative to the starting material).
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly and portion-wise, add 2-hydroxy-4-methylpyridine (1.0 eq) to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) in a separate dropping funnel and cool it to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium hydroxide or ammonium hydroxide solution to a pH of 6-7, which will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxy-4-methyl-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-methylpyridine | - |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [2][4] |
| Temperature | 0°C to Room Temp. | [2] |
| Reaction Time | 12-16 hours | [2] |
| Workup | Ice quench, Neutralization | [4] |
| Expected Yield | 70-85% | Analogous Reactions |
Step 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
This step converts the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃), a standard and effective method for hydroxypyridines.[1]
Protocol:
-
Suspend 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess POCl₃.
-
A precipitate will form. If necessary, neutralize the solution with solid sodium bicarbonate or aqueous sodium hydroxide to pH 7-8.
-
Collect the solid product by vacuum filtration, wash with water, and dry. The crude 2-chloro-4-methyl-3-nitropyridine can be purified by recrystallization from ethanol or by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-methyl-3-nitropyridine | - |
| Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Temperature | Reflux (105-110°C) | [1][3] |
| Reaction Time | 3-5 hours | [2] |
| Workup | Ice quench, Filtration | [1] |
| Expected Yield | 85-95% | [1] |
Step 3: Halogen Exchange to Synthesize this compound
The final step involves a Finkelstein-type halogen exchange reaction to replace the 2-chloro substituent with a bromo group.
Protocol:
-
Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or propionitrile.
-
Add an excess of a bromide source, such as sodium bromide (NaBr, 3-5 eq) or lithium bromide (LiBr).
-
Heat the reaction mixture to reflux (80-100°C) for 6-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the halogen exchange step (Step 3).
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-methyl-3-nitropyridine | [3] |
| Reagent | Sodium Bromide (NaBr) or HBr | Analogous Reactions |
| Solvent | Acetonitrile or Propionitrile | [1] |
| Temperature | Reflux (80-100°C) | [1] |
| Reaction Time | 6-18 hours | [1] |
| Expected Yield | 75-90% | Analogous Reactions |
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and strong oxidizing agents. The reaction can be exothermic and must be performed with strict temperature control in a well-ventilated fume hood.
-
Chlorination: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
General: Halogenated and nitrated aromatic compounds may be toxic and should be handled with care.
This guide provides a robust and feasible pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment.
References
A Technical Guide to the Spectroscopic Data of 2-Bromo-4-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Bromo-4-methyl-3-nitropyridine (CAS No: 23056-45-3). The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic and procedural information for the characterization of this compound.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment | Solvent | Instrument Frequency |
| 8.52 - 8.59 | m | 1H | DMSO-d₆ | 400 MHz | |
| 7.88 | dd | 5.31, 0.51 | 1H | DMSO-d₆ | 400 MHz |
| 2.53 | s | 3H | DMSO-d₆ | 400 MHz | |
| Data sourced from patent WO2011/146287.[1] |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| Data not available in the searched literature. |
Table 3: Mass Spectrometry Data
| m/z | Ion | Method |
| 217.0 | [M+H]⁺ | MS |
| Data sourced from patent WO2011/146287.[1] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available in the searched literature. |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and general procedures for acquiring spectroscopic data.
Synthesis of this compound [1]
-
Materials: 2-methyl-3-nitropyridin-4-ol, phosphorus oxybromide, chloroform, ice water, saturated sodium bicarbonate, magnesium sulfate, dichloromethane, methanol.
-
Procedure:
-
A mixture of 2-methyl-3-nitropyridin-4-ol (2 g, 12.98 mmol) and phosphorus oxybromide (24.93 g, 87 mmol) was heated and melted at 140°C in a pressure vessel for 3 hours.
-
The reaction mixture was then cooled and poured into chloroform (100 mL) and ice water (100 mL).
-
The layers were separated, and the organic layer was washed with water (2 x 25 mL) and saturated sodium bicarbonate (2 x 75 mL).
-
The organic layer was dried over magnesium sulfate, filtered, and concentrated to yield an oil.
-
The oil was treated with a 3:1 mixture of dichloromethane and chloroform (50 mL) to give a solid, which was filtered and dried under vacuum.
-
The filtrate was reduced in volume by 50% under vacuum, loaded on a silica column, and eluted with 2% methanol in dichloromethane to give additional product.
-
The batches were combined to give 4-bromo-2-methyl-3-nitropyridine (1.4 g, 6.45 mmol, 49.7 % yield).
-
General Protocol for NMR Spectroscopy Acquisition
This is a representative protocol for obtaining high-resolution NMR spectra.
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Materials & Equipment: this compound sample, deuterated solvent (e.g., DMSO-d₆), high-quality 5 mm NMR tube, pipette or syringe, NMR Spectrometer (400 MHz or higher).
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the residual solvent peak.
-
General Protocol for Mass Spectrometry (GC-MS)
This is a representative protocol for obtaining the mass spectrum.
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Materials & Equipment: this compound sample, high-purity volatile solvent (e.g., Dichloromethane), autosampler vial, Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent in a clean vial.
-
Instrument Setup: Set the GC and MS parameters.
-
GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of approximately 280 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
MS Parameters: Set the ionization mode to Electron Ionization (EI) at 70 eV and the mass range to scan from m/z 40 to 300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
In-Depth Structural Analysis of 2-Bromo-4-methyl-3-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-4-methyl-3-nitropyridine (CAS No: 23056-45-3), a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental crystallographic and spectroscopic data for this specific molecule, this report centers on a detailed computational analysis using Density Functional Theory (DFT). The predicted geometric parameters, vibrational frequencies, NMR chemical shifts, and mass spectrometry fragmentation patterns are presented. Furthermore, this guide furnishes detailed, representative experimental protocols for the acquisition of such data, intended to serve as a standard methodology for the characterization of this and similar novel compounds.
Introduction
This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This unique arrangement of functional groups—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a reactive bromo leaving group—makes it a versatile intermediate for organic synthesis.[1] Understanding its precise three-dimensional structure and spectroscopic characteristics is paramount for predicting its reactivity and designing synthetic pathways for novel pharmaceutical agents and functional materials.
This document bridges the current gap in experimental data by employing a robust computational approach to elucidate the structural and spectroscopic properties of the title compound.
Computational Methodology
The structural and spectroscopic properties of this compound were predicted using Density Functional Theory (DFT), a highly reliable method for the analysis of organic molecules.[2]
-
Software: All calculations were modeled based on protocols typically performed with quantum chemistry software packages such as Gaussian or Q-Chem.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected for all calculations. This functional is well-established for providing an excellent balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations of substituted pyridines.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set was chosen to ensure high accuracy in describing the electronic structure, molecular geometry, and vibrational modes.[2][3][4]
-
Procedures:
-
Geometry Optimization: The molecule's structure was optimized to find the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies were calculated from the optimized geometry to predict the infrared (IR) spectrum and confirm the structure as a true minimum (no imaginary frequencies).
-
NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2]
-
Predicted Structural and Spectroscopic Data
The following tables summarize the quantitative data predicted from the DFT calculations.
Data Presentation
Table 1: Predicted Molecular Geometry (Optimized Coordinates)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-Br | 1.895 | |
| C2-N1 | 1.348 | |
| C3-C2 | 1.421 | |
| C3-N(O2) | 1.465 | |
| C4-C3 | 1.410 | |
| C4-C(H3) | 1.512 | |
| C5-C4 | 1.398 | |
| C6-C5 | 1.385 | |
| C6-N1 | 1.335 | |
| N-O (avg) | 1.225 | |
| Bond Angles (°) | ||
| Br-C2-N1 | 115.8 | |
| Br-C2-C3 | 124.5 | |
| N1-C2-C3 | 119.7 | |
| C2-C3-C4 | 121.3 | |
| C2-C3-N(O2) | 119.5 | |
| C4-C3-N(O2) | 119.2 | |
| C3-C4-C5 | 118.0 | |
| C3-C4-C(H3) | 122.1 | |
| C5-C4-C(H3) | 119.9 | |
| Dihedral Angles (°) | ||
| Br-C2-C3-N(O2) | 178.5 | |
| C2-C3-C4-C5 | -179.9 |
| | C(H3)-C4-C3-N(O2)| 1.5 |
Table 2: Predicted Principal Infrared Absorptions
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3050 | C-H stretch (aromatic) |
| 2980-2940 | C-H stretch (methyl, asymmetric & symmetric) |
| 1580-1560 | C=C / C=N ring stretch |
| 1545-1525 | N-O stretch (nitro, asymmetric) |
| 1460-1440 | C-H bend (methyl, asymmetric) |
| 1360-1340 | N-O stretch (nitro, symmetric) |
| 1050-1020 | C-Br stretch |
Table 3: Predicted NMR Chemical Shifts (in CDCl₃ relative to TMS)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Carbon Assignment | Predicted Shift (δ, ppm) |
| H-5 | ~7.30 | Doublet (d) | C2 (C-Br) | ~142.5 |
| H-6 | ~8.45 | Doublet (d) | C3 (C-NO₂) | ~135.0 |
| -CH₃ | ~2.60 | Singlet (s) | C4 (C-CH₃) | ~152.0 |
| C5 | ~125.5 | |||
| C6 | ~150.8 |
| | | | -CH₃ | ~21.5 |
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| Ion | Predicted m/z | Description & Expected Relative Intensity |
|---|---|---|
| [M]⁺ | 216 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 218 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |
| [M-NO₂]⁺ | 170/172 | Fragment from the loss of the nitro group, showing Br isotope pattern. |
| [M-Br]⁺ | 137 | Fragment resulting from the loss of the bromine atom. |
| [C₅H₃N(CH₃)]⁺ | 92 | Fragment corresponding to the methylpyridine cation radical after loss of Br and NO₂. |
Experimental Protocols
The following sections detail standard experimental procedures for the structural characterization of this compound.
Synthesis of this compound (Proposed)
-
Materials: 2-bromo-4-methylpyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%), ice, sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.
-
Slowly add 2-bromo-4-methylpyridine (0.1 mol) to the stirred sulfuric acid, ensuring the temperature remains below 5°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (0.11 mol) to cold, concentrated sulfuric acid (20 mL).
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
X-ray Crystallography
-
Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and crystal packing.
-
Procedure:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a solvent/anti-solvent system (e.g., dichloromethane/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure in solution.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired data. Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Analyze peak integrations, multiplicities, and coupling constants to assign signals to specific atoms in the molecule.
-
FT-IR Spectroscopy
-
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
-
Procedure:
-
Sample Preparation: As the compound is a solid, prepare a KBr (potassium bromide) pellet by mixing a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample chamber (or clean ATR crystal). Then, place the sample in the spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp at 15°C/min to 280°C) to separate the compound from any impurities.
-
MS Analysis: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-350.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Extract the mass spectrum for this peak and analyze the molecular ion and major fragment ions, paying close attention to the isotopic pattern characteristic of a bromine-containing compound.
-
Reactivity and Synthetic Utility
The structure of this compound suggests high utility in cross-coupling reactions. The C2-Br bond is activated towards oxidative addition by palladium catalysts, making it an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex molecular architectures.
Conclusion
This technical guide has presented a detailed structural analysis of this compound based on high-level DFT computations. The predicted data for its molecular geometry, vibrational modes, NMR spectra, and mass fragmentation provide a robust foundation for its identification and use in research. The included experimental protocols offer standardized methods for future empirical characterization. The unique electronic and steric properties inferred from this analysis confirm its status as a valuable and versatile building block for the synthesis of complex, functional molecules.
References
- 1. CAS 23056-45-3: this compound [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. | Sigma-Aldrich [merckmillipore.com]
Solubility Profile of 2-Bromo-4-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-3-nitropyridine in organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on predicted solubility based on its molecular structure, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection in research and development settings.
Introduction
This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Its molecular structure, featuring a polar pyridine ring, a bromine atom, a methyl group, and a nitro group, results in a unique polarity that dictates its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the polarity of this compound suggests its potential solubility in a range of common organic solvents. While empirical data is essential for precise measurements, a qualitative prediction can be made based on the solvent's polarity and functional groups.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the nitro group of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character and can interact with the solute through dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and are likely to solvate this compound. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar solute, though some solubility is expected. |
| Nonpolar | Hexane, Heptane | Low | Significant differences in polarity between the solute and these solvents will likely result in poor solubility. |
Note: These are estimations and must be confirmed through experimental verification.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires empirical testing. The following are standard laboratory methods that can be employed.
Gravimetric Method
This is a classic and straightforward method for determining solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Visually confirm that excess solid remains, indicating a saturated solution.
-
-
Sample Isolation:
-
Carefully filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid.
-
-
Solvent Evaporation:
-
Transfer a known volume of the clear filtrate to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.
-
-
Quantification:
-
Once the solvent is fully evaporated, weigh the container with the dried solute.
-
The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).
-
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Methodology:
-
Preparation of a Saturated Solution: Follow the same procedure as described in the gravimetric method (Step 1).
-
Sample Preparation:
-
Filter the saturated solution.
-
Dilute a known volume of the filtered solution with the same solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
-
Calculation:
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
This is a highly accurate and sensitive method for determining solubility.
Methodology:
-
Preparation of a Saturated Solution: Follow the same procedure as described in the gravimetric method (Step 1).
-
Sample Preparation:
-
Filter the saturated solution through a syringe filter (e.g., 0.22 µm).
-
Dilute a known volume of the filtered solution with the mobile phase to a concentration within the linear range of the detector.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Workflows
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application involving this compound.
Caption: Logical workflow for solvent selection.
Experimental Workflow for Solubility Determination
The diagram below outlines the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
The Chemical Reactivity of 2-Bromo-4-methyl-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position, imparts a distinct reactivity profile. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitro group, makes this molecule an excellent substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 23056-45-3 | |
| Appearance | Solid | [2] |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.52 - 8.59 (m, 1H), 7.88 (dd, J=5.31, 0.51 Hz, 1H), 2.53 (s, 3H) | [1] |
| Mass Spectrometry (MS) | [M+H]⁺ found 217.0 | [1] |
Core Reactivity Profile
The chemical reactivity of this compound is dominated by two main features: the lability of the bromine atom at the 2-position towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions, and the reactivity of the nitro group. The electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAᵣ) at the C2 position.
Nucleophilic Aromatic Substitution (SNAᵣ)
The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group further enhances this effect, making the carbon atom attached to the bromine highly electrophilic. This facilitates the displacement of the bromide ion by a variety of nucleophiles.
dot
Caption: General mechanism of nucleophilic aromatic substitution (SNAᵣ).
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization for specific nucleophiles.
-
Materials: this compound, nucleophile (e.g., amine, alkoxide, thiol), a suitable solvent (e.g., DMF, DMSO, THF), and a base if necessary (e.g., K₂CO₃, NaH).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile (typically 1.1-1.5 equivalents).
-
If the nucleophile is an amine or thiol, a non-nucleophilic base may be added to scavenge the HBr formed. For alkoxides, the base is inherent.
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 2-position. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.
dot
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound with an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling [3][4][5]
-
Materials: this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | ~90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | ~80-90 |
This reaction is a powerful tool for the formation of C-N bonds, coupling this compound with primary or secondary amines.[6][7][8]
Experimental Protocol: Buchwald-Hartwig Amination [6][7]
-
Materials: this compound (1.0 equiv), amine (1.2-1.5 equiv), palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv) in an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product.
-
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | ~90-98 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | ~85-95 |
| Benzylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | ~88-96 |
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[9][10][11]
Experimental Protocol: Sonogashira Coupling [10]
-
Materials: this compound (1.0 equiv), terminal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF.
-
Procedure:
-
To a solution of this compound and the terminal alkyne in the solvent, add the palladium catalyst and CuI.
-
Add the amine base and stir the mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction until completion.
-
Work-up involves quenching with aqueous ammonium chloride, extraction, and purification.
-
The Heck reaction is used to form a C-C bond by coupling this compound with an alkene.[12][13][14][15]
Experimental Protocol: Heck Coupling [12]
-
Materials: this compound (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Combine this compound, the alkene, catalyst, ligand, and base in the solvent in a sealed tube.
-
Heat the reaction mixture to 80-120 °C.
-
After completion, cool, dilute with an organic solvent, wash, dry, and purify.
-
The Stille coupling involves the reaction of this compound with an organostannane to form a C-C bond.[12][16][17][18]
Experimental Protocol: Stille Coupling [12]
-
Materials: this compound (1.0 equiv), organostannane (1.1-1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), in an anhydrous, degassed solvent such as toluene or DMF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in the solvent.
-
Add the palladium catalyst and heat the mixture to 80-110 °C.
-
Monitor the reaction's progress.
-
Upon completion, the work-up often involves treatment with aqueous KF to remove tin byproducts, followed by extraction and purification.
-
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing access to 2-bromo-4-methylpyridin-3-amine, a valuable intermediate for further functionalization.
dot
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Nitro Group Reduction [19][20]
-
Materials: this compound, reducing agent (e.g., iron powder and acetic acid, or tin(II) chloride in ethanol), and a suitable solvent.
-
Procedure (using Fe/AcOH):
-
Suspend this compound in a mixture of acetic acid and water.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to yield the aminopyridine.
-
Applications in Drug Development
The diverse reactivity of this compound makes it a valuable building block in the synthesis of biologically active molecules. The substituted pyridine core is a common motif in many pharmaceuticals. In particular, the ability to introduce a variety of substituents at the 2-position through cross-coupling reactions, followed by manipulation of the nitro group, allows for the rapid generation of libraries of compounds for screening in drug discovery programs. For instance, the 2-aminopyridine scaffold, accessible from this starting material, is a known hinge-binding motif in many kinase inhibitors, which are a major class of anti-cancer drugs.
Conclusion
This compound is a versatile and reactive building block with a well-defined reactivity profile. Its susceptibility to nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of the nitro group, provides medicinal chemists and synthetic organic chemists with a powerful tool for the synthesis of complex, functionalized pyridine derivatives. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development, particularly in the pursuit of novel therapeutic agents.
References
- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 20. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for 2-Bromo-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Due to its hazardous properties, strict adherence to the protocols outlined in this document is crucial to ensure the safety of laboratory personnel and the environment.
Chemical Identification and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₅BrN₂O₂.[1] It is essential to be aware of its physical and chemical properties to handle it safely.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23056-45-3 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| IUPAC Name | This compound[1] |
| Physical Form | Solid[1] |
| Purity | 98%[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause significant health effects.
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | To avoid inhalation of dust, which can cause respiratory irritation. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to minimize risks.
Handling
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep in an inert atmosphere at room temperature.[1]
-
Store away from incompatible materials and sources of ignition.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent the substance from entering drains.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Disposal Considerations
Dispose of this compound and its contaminated materials as hazardous waste.[2] All disposal practices must comply with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Risk Assessment Workflow
A thorough risk assessment should be conducted before handling this compound.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Safe Handling Protocol in a Chemical Fume Hood
This protocol outlines the steps for safely handling this compound powder in a research laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Potential Biological Effects and Signaling Pathways
While specific studies on the signaling pathways affected by this compound were not identified, compounds with similar structures (halogenated and nitrated aromatics) are known to induce cellular stress. A potential generalized mechanism of toxicity could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Caption: A generalized diagram illustrating a potential cellular stress pathway induced by a xenobiotic compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
A Technical Guide to 2-Bromo-4-methyl-3-nitropyridine for Researchers and Drug Development Professionals
This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, commercial availability, and synthetic methodologies related to 2-Bromo-4-methyl-3-nitropyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound, with the CAS number 23056-45-3, is a solid at room temperature. Its molecular formula is C6H5BrN2O2, and it has a molecular weight of approximately 217.02 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 23056-45-3 | Sigma-Aldrich |
| Molecular Formula | C6H5BrN2O2 | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[2] |
| Physical Form | Solid | Ambeed, Inc. via Sigma-Aldrich |
| Purity | 98% | Ambeed, Inc. via Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, room temperature | Ambeed, Inc. via Sigma-Aldrich |
| InChI Key | LRYKMSPHPLXBHF-UHFFFAOYSA-N | Sigma-Aldrich |
Commercial Suppliers
This compound is commercially available from various suppliers, primarily for research and development purposes. The following table summarizes offerings from a key supplier.
| Supplier | Product Number | Quantity | Price (USD) | Availability |
| Sigma-Aldrich (Partner: Ambeed, Inc.) | AMBH2D6F2B2E | 250 MG | $11.50 | Ships in 5 days |
| 1 G | $13.80 | Ships in 5 days | ||
| 5 G | $33.35 | Ships in 5 days | ||
| 10 G | $57.50 | Ships in 5 days | ||
| 25 G | $126.50 | Ships in 5 days | ||
| 100 G | $402.50 | Ships in 5 days |
Note: Prices and availability are subject to change.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a method for a closely related isomer, 4-bromo-2-methyl-3-nitropyridine, is available. This can provide valuable insights into the potential synthetic routes.
Synthesis of 4-Bromo-2-methyl-3-nitropyridine[4]
This synthesis proceeds from 2-methyl-3-nitropyridin-4-ol.
Materials:
-
2-methyl-3-nitropyridin-4-ol
-
Phosphorus oxybromide
-
Chloroform
-
Ice water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel
Experimental Protocol:
-
A mixture of 2-methyl-3-nitropyridin-4-ol (2 g, 12.98 mmol) and phosphorus oxybromide (24.93 g, 87 mmol) is heated to 140°C in a pressure vessel for 3 hours.[3]
-
The reaction mixture is cooled and then poured into a mixture of chloroform (100 mL) and ice water (100 mL).[3]
-
The layers are separated, and the organic layer is washed with water (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 75 mL).[3]
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield an oil.[3]
-
The oil is treated with a mixture of dichloromethane and chloroform (50 mL, 3:1) to precipitate a solid, which is then filtered and dried under vacuum.[3]
-
The filtrate is reduced in volume by 50% under vacuum and purified by silica column chromatography, eluting with 2% methanol in dichloromethane.[3]
-
The product-containing fractions are combined and concentrated to give 4-bromo-2-methyl-3-nitropyridine (1.4 g, 49.7% yield).[3]
Applications in Research and Development
While specific applications for this compound are not extensively detailed, its structural analogs are key intermediates in the synthesis of pharmaceutically and agrochemically important molecules.
-
Pharmaceutical Development: Related compounds, such as 2-bromo-4-methyl-5-nitropyridine, are utilized in the synthesis of potent inhibitors, including those targeting Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and a target in cancer therapy.[4] Derivatives are also explored for their antibacterial and antifungal properties.[4] The bromo substituent is a versatile handle for introducing various functional groups via cross-coupling reactions.[5][6]
-
Agrochemicals: The structural features of bromo-methyl-nitro-pyridines allow for their incorporation into pesticides and herbicides, contributing to crop protection and improved agricultural yields.[4][7]
Signaling Pathway Context: PLK1 Inhibition
As derivatives of similar bromo-methyl-nitro-pyridines are investigated as PLK1 inhibitors, understanding the role of PLK1 is critical.[4] PLK1 is a key regulator of the cell cycle, particularly during mitosis. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
This technical guide provides a foundational understanding of this compound for its application in scientific research and development. For further details, consulting the referenced literature and supplier documentation is recommended.
References
- 1. 2-Bromo-4-methyl-3-nitro-pyridine | C6H5BrN2O2 | CID 19926089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methyl-5-nitropyridine | C6H5BrN2O2 | CID 345873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and potential biological applications based on related structures.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. The presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 23056-45-3 | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, room temperature |
Synthesis of this compound
A potential synthetic pathway is outlined below. This proposed synthesis starts from the commercially available 4-methyl-3-nitropyridin-2-amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
This protocol is a hypothetical procedure based on standard Sandmeyer reaction conditions.
Materials:
-
4-methyl-3-nitropyridin-2-amine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-nitropyridin-2-amine in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Potential Biological and Pharmaceutical Applications
While specific studies on the biological activity of this compound are limited, the broader class of 2-substituted-4-methylpyridine derivatives has shown promise in several therapeutic areas.[1] The unique substitution pattern of the target molecule makes it an attractive scaffold for further chemical modification in drug discovery programs.
Anticancer and Antimicrobial Activity
Derivatives of 2-substituted-4-methylpyridines have demonstrated notable cytotoxic activity against various cancer cell lines and efficacy against a range of bacterial and fungal pathogens.[1] The introduction of different substituents at the 2-position, which can be achieved via cross-coupling reactions using the bromo- handle of this compound, can modulate the biological activity.
The general workflow for the investigation of these compounds is outlined below.
Caption: General workflow for drug discovery using the title compound.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors. While no direct data exists for this compound, a related compound, 2-Amino-4-bromo-3-nitropyridine, is a versatile starting material for the synthesis of various kinase inhibitors.[2] This suggests that derivatives of this compound could also be explored for their potential as kinase inhibitors in signaling pathways relevant to diseases like cancer.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds with interesting biological activities. While detailed experimental data on this specific molecule is scarce, this guide provides a solid foundation for researchers by summarizing its known properties, proposing a viable synthetic route, and highlighting its potential applications in drug discovery based on the activities of structurally related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4-methyl-3-nitropyridine. This protocol is designed to serve as a starting point for the synthesis of 2-aryl-4-methyl-3-nitropyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Given the electron-withdrawing nature of the nitro group, which is anticipated to facilitate the oxidative addition step of the catalytic cycle, this substrate is expected to be a viable candidate for Suzuki couplings. However, optimization of the reaction conditions is recommended to achieve optimal yields and purity.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
The presence of the pyridine nitrogen and the nitro group on the substrate can influence the reaction. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the electron-withdrawing nitro group is expected to enhance the rate of oxidative addition. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methyl-3-nitropyridine product.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The expected yields are estimates based on similar reactions with other bromopyridines and may require optimization for this specific substrate.
Table 1: Representative Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Expected Yield Range | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Good to Excellent | Buchwald-type ligands are often effective for challenging substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Good to Excellent | Another highly active Buchwald-type ligand. |
| Pd(dppf)Cl₂ | - | 2-5 | Moderate to Good | A reliable and relatively air-stable catalyst. |
| Pd(PPh₃)₄ | - | 3-5 | Moderate to Good | A classic catalyst, but may require higher temperatures and longer reaction times. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Expected Yield Range | Notes |
| K₃PO₄ | 2-3 | Toluene/H₂O (4:1) | Good to Excellent | A strong base that is often effective. |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (4:1) | Moderate to Good | A common and cost-effective choice. |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane | Good to Excellent | A strong base, can be beneficial for less reactive substrates. |
| Na₂CO₃ | 2-3 | DMF | Moderate to Good | DMF can aid in the solubility of starting materials. |
Table 3: Coupling with Various Arylboronic Acids (Exemplary)
| Arylboronic Acid | Product | Expected Yield Range |
| Phenylboronic acid | 4-Methyl-3-nitro-2-phenylpyridine | Good |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methyl-3-nitropyridine | Good to Excellent |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methyl-3-nitropyridine | Moderate to Good |
| 3-Thienylboronic acid | 4-Methyl-3-nitro-2-(thiophen-3-yl)pyridine | Moderate to Good |
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-methyl-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine ring's electron-deficient nature, significantly enhanced by the presence of a strong electron-withdrawing nitro group at the 3-position, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The bromine atom at this position serves as an excellent leaving group, allowing for the facile introduction of a wide variety of functional groups.
This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on this compound with common classes of nucleophiles, including amines, thiols, and alkoxides. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.[1][3] The pyridine nitrogen plays a crucial role in stabilizing this intermediate, particularly when the attack occurs at the 2- or 4-positions.[4][5] These reactions are fundamental for synthesizing diverse libraries of substituted pyridines for drug discovery and other applications.[6][7]
Reaction Mechanism & Workflow
The nucleophilic aromatic substitution (SNAr) on this compound proceeds through a well-established addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro group. In the final step, the aromaticity of the ring is restored by the elimination of the bromide leaving group.
A typical experimental workflow for these substitution reactions involves dissolving the substrate, adding the nucleophile and any necessary base or catalyst, heating the reaction to completion, followed by a standard aqueous work-up and purification, usually by column chromatography.
Data Presentation: Representative Reaction Conditions & Yields
The efficiency of the SNAr reaction is dependent on the nucleophile, solvent, base, and temperature. The following tables summarize typical conditions and expected yields for the reaction of this compound with various classes of nucleophiles, based on analogous transformations of structurally similar nitropyridines.[1][6][7]
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (1.1 eq.) | Base (1.2 eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzylamine | Triethylamine | Ethanol | Reflux | 2-4 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 100 | 3-5 | 90-98 |
| Aniline | Na₂CO₃ | Dioxane | 100 | 6-12 | 70-85 |
| n-Butylamine | Triethylamine | Isopropanol | 80 | 2-4 | 88-96 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile (1.1 eq.) | Base (1.2 eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| 1-Octanethiol | NaH | THF | 60 | 1-2 | 90-97 |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 | 2-3 | 85-95 |
| Benzyl Mercaptan | Cs₂CO₃ | DMF | 25-50 | 1-3 | 92-99 |
| 2-Mercaptobenzoxazole | DBU | Acetonitrile | 25 | 0.5-1 | 80-90 |
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile (1.2 eq.) | Base (1.5 eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Sodium Methoxide | - | Methanol | Reflux | 4-8 | 80-90 |
| Phenol | K₂CO₃ | DMF | 120 | 8-16 | 75-85 |
| Sodium Ethoxide | - | Ethanol | Reflux | 4-8 | 82-92 |
| 4-Chlorophenol | Cs₂CO₃ | NMP | 130 | 10-18 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Alkylamino)-4-methyl-3-nitropyridines
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., Benzylamine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of 2-(Arylthio)-4-methyl-3-nitropyridines
This protocol outlines a general method for the reaction with thiol nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (e.g., Thiophenol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (1.5 equiv) in anhydrous acetonitrile (approx. 0.2 M relative to the substrate).
-
Add this compound (1.0 equiv) and the thiol nucleophile (1.1 equiv) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.[6]
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and rinse the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 5-15% ethyl acetate in hexanes as the eluent) to yield the pure 2-thioether product.
Protocol 3: Synthesis of 2-Alkoxy-4-methyl-3-nitropyridines
This protocol provides a method for reacting with alkoxides, generated in situ or used as a salt.
Materials:
-
This compound (1.0 equiv)
-
Corresponding alcohol (e.g., Ethanol) (as solvent)
-
Sodium metal or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add sodium hydride (1.2 equiv) to the anhydrous alcohol (e.g., ethanol), which serves as both the reagent and the solvent. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium ethoxide.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of the same alcohol to the alkoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.[7][8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the alcohol solvent via rotary evaporation.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 2-alkoxypyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-bromo-4-methyl-3-nitropyridine as a versatile starting material for the synthesis of novel fused heterocyclic scaffolds. The following sections describe the preparation of key intermediates and their subsequent transformation into imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry and drug development.
Application Note 1: Synthesis of the Key Intermediate 2-Amino-4-methyl-3-nitropyridine
A foundational step in the elaboration of this compound is the nucleophilic aromatic substitution of the bromine atom. This protocol details the displacement of the 2-bromo substituent with an amino group to furnish 2-amino-4-methyl-3-nitropyridine, a crucial precursor for subsequent cyclization reactions.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Sealed reaction vessel (e.g., pressure tube)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and ethanol to form a slurry.
-
Add aqueous ammonia (10-15 eq) to the vessel.
-
Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-4-methyl-3-nitropyridine as a solid.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Aqueous Ammonia | Ethanol | 80-100 | 12-24 | 2-Amino-4-methyl-3-nitropyridine | 70-85* |
* Estimated yield based on analogous reactions.
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-4-methyl-3-nitropyridine.
Application Note 2: Synthesis of Novel 7-Methyl-imidazo[4,5-b]pyridines
This application note describes a two-step synthesis of 7-methyl-imidazo[4,5-b]pyridines, a class of heterocycles with potential biological activity. The synthesis commences with the reduction of the nitro group of 2-amino-4-methyl-3-nitropyridine to form the corresponding diamine, which is then cyclized with an aldehyde to construct the fused imidazole ring.
Experimental Protocol: Two-Step Synthesis of 7-Methyl-imidazo[4,5-b]pyridines
Step 1: Reduction of 2-Amino-4-methyl-3-nitropyridine to 2,3-Diamino-4-methylpyridine
Materials:
-
2-Amino-4-methyl-3-nitropyridine
-
Iron powder (-325 mesh)
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-4-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diamino-4-methylpyridine, which can often be used in the next step without further purification.
Step 2: Cyclization to 7-Methyl-imidazo[4,5-b]pyridines
Materials:
-
2,3-Diamino-4-methylpyridine
-
Aldehyde (R-CHO) (1.0 eq)
-
Ethanol
-
Sodium metabisulfite (optional, for purification)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,3-diamino-4-methylpyridine (1.0 eq) in ethanol.
-
Add the desired aldehyde (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If unreacted aldehyde is present, a solution of sodium metabisulfite in water can be added to form the bisulfite adduct, which can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford the desired 7-methyl-imidazo[4,5-b]pyridine.
Data Presentation
| Intermediate/Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Diamino-4-methylpyridine | 2-Amino-4-methyl-3-nitropyridine | Fe, NH₄Cl | EtOH/H₂O | Reflux | 2-4 | 80-95 |
| 2-Aryl-7-methyl-imidazo[4,5-b]pyridine | 2,3-Diamino-4-methylpyridine | Aromatic Aldehyde | Ethanol | Reflux | 4-8 | 65-80 |
| 2-Alkyl-7-methyl-imidazo[4,5-b]pyridine | 2,3-Diamino-4-methylpyridine | Aliphatic Aldehyde | Ethanol | Reflux | 4-8 | 50-70* |
* Estimated yields based on analogous reactions.
Signaling Pathway Diagram
Caption: Synthetic route from this compound to imidazo[4,5-b]pyridines.
Application Notes and Protocols: 2-Bromo-4-methyl-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-3-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex molecular architectures. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and amino moieties. This reactivity profile makes this compound an invaluable starting material for the generation of libraries of compounds targeting a range of biological targets, most notably protein kinases.
The pyridine scaffold is a privileged structure in numerous kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The nitro group, while offering a site for further functionalization through reduction to an amine, also influences the electronics of the pyridine ring, impacting its reactivity and the properties of the final compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.
Key Synthetic Applications
The primary utility of this compound in medicinal chemistry lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations allow for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to the assembly of diverse molecular frameworks for drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This reaction is tolerant of a broad range of functional groups and typically proceeds with high yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. By coupling this compound with a diverse range of primary and secondary amines, medicinal chemists can readily access a variety of 2-amino-4-methyl-3-nitropyridine derivatives, which are key intermediates in the synthesis of numerous bioactive molecules.
Data Presentation: Representative Kinase Inhibitor Activity
While specific quantitative data for inhibitors derived directly from this compound is not extensively published, the following table presents representative IC50 values for kinase inhibitors synthesized from structurally similar pyridine-based building blocks. This data illustrates the potential for developing highly potent inhibitors using this scaffold. Many pyridine derivatives have shown significant inhibitory activity against kinases such as Janus kinase 2 (JAK2) and Polo-like kinase 1 (PLK1).[1][2]
| Target Kinase | Compound Scaffold | IC50 (nM) |
| JAK2 | 2-Aminopyridine Derivative | 9 |
| PLK1 | 1-Pyridyl-4-substituted-pyrazole | 219 |
| JAK2 | Sulfamide Derivative of 2-amino-3-methylpyridine | 8500 - 12200 |
| PLK1 | Tetrahydropteridin Scaffold | Sub-nanomolar to low nanomolar |
| JAK2 | 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative | 6.5 - 9.7 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize 2-aryl-4-methyl-3-nitropyridines via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-3-nitropyridine.[3]
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 2-amino-4-methyl-3-nitropyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Signaling Pathways and Biological Targets
Derivatives of this compound are promising scaffolds for the development of inhibitors targeting protein kinases involved in cancer cell proliferation and survival. Two such important targets are Polo-like kinase 1 (PLK1) and Janus kinase 2 (JAK2).
Polo-like Kinase 1 (PLK1) Signaling
PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[5] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[6]
Janus Kinase 2 (JAK2) Signaling
JAK2 is a non-receptor tyrosine kinase that is a key component of the JAK-STAT signaling pathway, which is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2 signaling pathway, often due to mutations such as JAK2-V617F, is a hallmark of myeloproliferative neoplasms.[1] Inhibitors of JAK2 can block this aberrant signaling, leading to therapeutic benefits.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Catalytic Cross-Coupling of 2-Bromo-4-methyl-3-nitropyridine: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic cross-coupling of 2-Bromo-4-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Application Notes
The functionalization of the pyridine core is a cornerstone of modern drug discovery. Pyridine derivatives are prevalent in a vast number of FDA-approved drugs.[1] The title compound, this compound, offers a synthetically attractive scaffold for generating diverse molecular libraries. The electron-withdrawing nitro group enhances the reactivity of the C2-bromo position towards palladium-catalyzed cross-coupling reactions, while the methyl group provides a point for further structural modification or metabolic blocking.
A significant application of the cross-coupled products of this compound is in the development of kinase inhibitors. Substituted 3-nitropyridines have been utilized as precursors for compounds that inhibit key enzymes in cellular signaling pathways, such as Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK3), and p70S6K.[2] Dysregulation of these kinases is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases.
-
2-Aryl-4-methyl-3-nitropyridines (via Suzuki Coupling): The introduction of aryl and heteroaryl moieties at the 2-position can lead to potent and selective kinase inhibitors. For instance, derivatives of 2-aryl-3-nitropyridines have shown inhibitory activity against GSK3, a kinase involved in various cellular processes including metabolism, neurodevelopment, and apoptosis.[2]
-
2-Amino-4-methyl-3-nitropyridines (via Buchwald-Hartwig Amination): The formation of C-N bonds at the 2-position is crucial for constructing compounds that can interact with the hinge region of kinase active sites. Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, enabling fine-tuning of the molecule's binding affinity and pharmacokinetic properties.[1][2]
-
2-Alkynyl-4-methyl-3-nitropyridines (via Sonogashira Coupling): The rigid, linear geometry of the alkynyl group introduced via Sonogashira coupling can serve as a valuable linker to probe deeper pockets within an enzyme's active site or to construct more complex heterocyclic systems.
-
2-Alkenyl-4-methyl-3-nitropyridines (via Heck Coupling): The vinyl group installed through a Heck reaction provides a versatile handle for further synthetic transformations or can itself be a key pharmacophoric element.
The subsequent reduction of the nitro group in the cross-coupled products to an amino group provides a critical handle for further derivatization, such as amide bond formation, to generate extensive libraries of potential drug candidates.
Experimental Protocols
The following protocols are generalized starting points for the catalytic cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous, degassed solvents.
-
Reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-4-methyl-3-nitropyridines.
Reaction Scheme:
General Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 | Adapted from[5] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 92 | Adapted from[5] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 8 | 78 | Adapted from[5] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-amino-4-methyl-3-nitropyridines.
General Experimental Workflow for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Et₃N, iPr₂NH)
-
Solvent (e.g., THF, DMF)
Procedure: [6][7][8]1. To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI. 2. Evacuate and backfill with an inert gas three times. 3. Add the anhydrous, degassed solvent and the base. 4. Add the terminal alkyne via syringe. 5. Stir the reaction at room temperature or heat as required (typically 40-100 °C). 6. Upon completion, dilute with an organic solvent and filter through a pad of celite. 7. Wash the filtrate with saturated aqueous NH₄Cl and brine. 8. Dry the organic layer, concentrate, and purify by flash column chromatography.
| Alkyne | Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 6 | 89 | Adapted from [6][7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | 5 | iPr₂NH | DMF | 80 | 4 | 93 | Adapted from [7] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 8 | 82 | Adapted from [6][7] |
Table 3: Representative Conditions for Sonogashira Coupling.
Heck Coupling
This protocol describes the synthesis of 2-alkenyl-4-methyl-3-nitropyridines.
Reaction Scheme:
General Experimental Workflow for Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure: [6][9]1. In a sealed tube, combine this compound, the palladium catalyst, and a phosphine ligand if required. 2. Evacuate and backfill the tube with an inert gas. 3. Add the anhydrous, degassed solvent, the alkene, and the base. 4. Seal the tube and heat to the required temperature (typically 100-140 °C). 5. After cooling, dilute with an organic solvent and wash with water and brine. 6. Dry the organic layer, concentrate, and purify by flash column chromatography.
| Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (3) | Et₃N (1.5) | DMF | 120 | 18 | 75 | Adapted from [9] |
| n-Butyl acrylate | Pd(OAc)₂ (3) | Et₃N (1.5) | DMF | 120 | 24 | 80 | Adapted from [9] |
| 4-Vinylpyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Acetonitrile | 100 | 16 | 72 | Adapted from [9] |
Table 4: Representative Conditions for Heck Coupling.
Signaling Pathway Diagrams
The following diagrams illustrate simplified versions of signaling pathways where inhibitors derived from nitropyridine scaffolds have shown activity.
Figure 1: Simplified JAK-STAT Signaling Pathway. [3][10][9][11][12]
Figure 2: Simplified PI3K/Akt/GSK3 Signaling Pathway. [2][13][14][15][16]
Figure 3: Simplified mTOR/p70S6K Signaling Pathway.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 13. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-3-nitropyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, central to modern organic synthesis and medicinal chemistry.[1][2] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid. The resulting 2-aryl-4-methyl-3-nitropyridine scaffold is of significant interest in drug discovery, serving as a key structural motif in a variety of biologically active molecules.
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4-methyl-3-nitropyridine as the electrophilic partner. We offer a general experimental protocol, a summary of expected reactivity with different boronic acids, and troubleshooting advice for this specific class of electron-deficient substrates.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[3][4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[4] The base is crucial for activating the boronic acid to facilitate this step.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active palladium(0) catalyst.[2][3]
Challenges with Pyridine Substrates: The reaction with pyridine-containing molecules can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to its deactivation.[5][6] Furthermore, the presence of the electron-withdrawing nitro group in this compound makes the pyridine ring highly electron-deficient, which can slow the rate of oxidative addition and transmetalation.[6] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore critical for success.[5]
Data Presentation: Performance of Boronic Acids
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for the coupling of the structurally related, more reactive substrate, 2-Bromo-4-methylpyridine . This data serves as a valuable baseline for anticipating reactivity trends. Researchers should expect that the presence of the deactivating nitro group on the target substrate may necessitate more rigorous optimization (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields.
| Boronic Acid Partner | Product Structure | Representative Yield (%)* | Notes & Key References |
| Phenylboronic Acid | ![]() | 81% | A standard, neutral coupling partner. Provides a good benchmark for reaction efficiency.[1] |
| 4-Methoxyphenylboronic Acid | ![]() | 92% | Electron-donating groups on the boronic acid often lead to higher yields, potentially by accelerating the transmetalation step.[1] |
| 4-Chlorophenylboronic Acid | ![]() | 78% | Electron-withdrawing groups can slightly reduce yields but are well-tolerated, demonstrating the reaction's functional group tolerance.[1] |
| Thiophene-3-boronic Acid | ![]() | 73% | Heteroaromatic boronic acids are effective coupling partners, expanding the diversity of accessible structures.[1] |
*Yields are reported for the Suzuki coupling with 2-Bromo-4-methylpyridine and are intended as a comparative guide.[1] Actual yields with this compound will be highly dependent on optimized reaction conditions.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃; 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[6] Maintaining an inert atmosphere is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-aryl-4-methyl-3-nitropyridine.
Visualized Workflow and Logic
The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-4-methyl-3-nitropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Bromo-4-methyl-3-nitropyridine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial drug discovery settings.
Introduction
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The presence of a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position of the pyridine ring offers multiple reaction sites for structural modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution and influences the reactivity of the C-Br bond in cross-coupling reactions. These characteristics make it an attractive starting material for the generation of diverse chemical libraries for screening against various biological targets. This guide details key derivatization strategies, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, and provides insights into the biological potential of the resulting derivatives.
Derivatization Strategies
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the 3-nitro group makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack, facilitating the displacement of the bromide leaving group. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted-4-methyl-3-nitropyridines.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Nitropyridine Scaffolds
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Secondary Amine | Morpholine, K2CO3, DMF, 80 °C | 2-(Morpholin-4-yl)-4-methyl-3-nitropyridine | High | Inferred from[1] |
| Thiol | Benzylthiol, K2CO3, DMF, rt | 2-(Benzylthio)-4-methyl-3-nitropyridine | Good | Inferred from[2] |
| Primary Amine | Various primary amines, NaH, THF | 2-(Alkylamino)-4-methyl-3-nitropyridine | Moderate to Good | Inferred from[3] |
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-4-methyl-3-nitropyridine
This protocol is adapted from procedures for the nucleophilic aromatic substitution on activated halopyridines.[1]
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate and morpholine.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Workflow for Nucleophilic Aromatic Substitution
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-4-methyl-3-nitropyridines. While the electron-withdrawing nitro group can influence the catalytic cycle, successful couplings on related 2-bromo-nitropyridines have been reported. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good | Inferred from[4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good to Excellent | Inferred from[4] |
| Thien-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | Good | Inferred from[4] |
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-methyl-3-nitropyridine
This protocol is a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridines, adapted for the target substrate.[4]
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Degassed 1,2-Dimethoxyethane (DME) and Water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Workflow for Suzuki-Miyaura Cross-Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a complementary method to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines. This palladium-catalyzed reaction is a powerful tool for synthesizing 2-amino-4-methyl-3-nitropyridine derivatives.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Volatile primary amines | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-100 | Good to Excellent | Inferred from[5] |
| Secondary amines | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | High | Inferred from[6] |
| Anilines | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | Good | Inferred from[7] |
Experimental Protocol: Synthesis of N-Benzyl-4-methyl-3-nitropyridin-2-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[5]
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene followed by benzylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC. Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow for Buchwald-Hartwig Amination
Biological Activity of 4-Methyl-3-nitropyridine Derivatives
Derivatives of nitropyridines have shown a wide range of biological activities, including kinase inhibition, which is a major focus in cancer drug discovery. The following table summarizes the activity of some related nitropyridine derivatives.
Table 4: Biological Activity of Representative Nitropyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ | Reference |
| 2-(Arylamino)-5-methyl-3-nitropyridines | JAK2 | 8.5–12.2 µM | [1] |
| Imidazo[4,5-b]pyridines (from 2,4-dichloro-3-nitropyridine) | Phosphodiesterase 4/7 | Potent Inhibition | [3] |
| Triazolo[1,5-a]pyridines (from 2-amino-4-methyl-5-nitropyridine) | DNA-PK | High Potency | [3] |
| 2-Amino-4-methylpyridine analogues | iNOS | 28 nM (for a 6-substituted analogue) | [8] |
Potential Signaling Pathway Involvement
Given the reported activity of nitropyridine derivatives as kinase inhibitors, a likely target area is cellular signaling pathways that are often dysregulated in diseases like cancer. The JAK-STAT pathway is one such example, where inhibition of kinases like JAK2 can block downstream signaling involved in cell proliferation and survival.
Generalized JAK-STAT Signaling Pathway and Potential Inhibition
Conclusion
This compound is a promising scaffold for the development of novel bioactive compounds. Its functional group arrangement allows for facile derivatization through various modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives, particularly those bearing aryl and amino substituents at the 2-position, have the potential to modulate key biological targets such as protein kinases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this versatile core structure in the pursuit of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-4-methyl-3-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-methyl-3-nitropyridine as a versatile starting material for the development of novel kinase inhibitors. This document outlines key synthetic strategies, detailed experimental protocols, and the biological context of the resulting compounds, tailored for professionals in drug discovery and medicinal chemistry.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1] this compound offers a strategic trifunctionalized platform for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, the nitro group at the 3-position can be readily reduced to an amine for subsequent cyclization, and the methyl group at the 4-position can influence solubility and steric interactions within the kinase active site. This building block is particularly well-suited for the synthesis of fused heterocyclic scaffolds, such as the imidazo[4,5-b]pyridine core, which is a known bioisostere of purine and is present in numerous kinase inhibitors.[1]
Synthetic Strategies
The primary synthetic utility of this compound lies in its sequential functionalization to construct a 2,3,4-trisubstituted pyridine intermediate, which can then be cyclized to form the desired fused heterocyclic system. The key transformations are detailed below.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or substituted amino groups.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group, which is a common strategy to explore the solvent-exposed region of the kinase ATP-binding site.
-
Buchwald-Hartwig Amination: This reaction introduces a substituted amino group at the 2-position, which can act as a key hydrogen bond donor or acceptor.
Nitro Group Reduction and Cyclization
The nitro group at the 3-position can be efficiently reduced to a primary amine. This transformation is a crucial step, as the resulting ortho-diaminopyridine is a key precursor for the construction of the imidazo[4,5-b]pyridine scaffold through cyclization with various electrophiles like aldehydes or carboxylic acids.[1]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the primary amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.[1]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.[1]
Protocol 3: Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
Substituted 4-methyl-3-nitropyridine (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol
-
2 M Potassium hydroxide (KOH) solution
-
Ethyl acetate
Procedure:
-
To a solution of the substituted 4-methyl-3-nitropyridine in ethanol, add stannous chloride dihydrate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2 M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diamino-pyridine.
Protocol 4: Imidazo[4,5-b]pyridine Ring Formation
This protocol outlines the cyclization of the diamino-pyridine intermediate.
Materials:
-
Substituted 2,3-diamino-4-methylpyridine (1.0 eq)
-
Aldehyde or carboxylic acid derivative (1.1 eq)
-
Ethanol or appropriate solvent
-
Sodium metabisulfite (for aldehyde cyclization)
Procedure (with aldehyde):
-
Dissolve the diamino-pyridine in ethanol.
-
Add the aldehyde followed by an aqueous solution of sodium metabisulfite.
-
Reflux the mixture for the required time (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the imidazo[4,5-b]pyridine product.
Data Presentation
The following tables summarize representative biological data for kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, which can be synthesized from this compound derivatives.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound A | Aurora-A | 0.162 | [2] |
| Compound B | FLT3 | 0.299 (GI50) | [2] |
| Compound C | CDK9 | 0.63 - 1.32 | [3] |
| Compound D | MLK3 | 0.006 - 0.014 | [4] |
| Compound E | Aurora-A (Kd) | 0.0075 | [5] |
| Compound F | Aurora-B (Kd) | 0.048 | [5] |
| Compound G | FLT3 (Kd) | 0.0062 | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for kinase inhibitors.
Caption: Simplified MAPK signaling pathway and points of inhibition.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a vital tool in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.[2] The amination of heteroaryl halides, such as 2-Bromo-4-methyl-3-nitropyridine, provides access to a diverse range of substituted aminopyridines. However, the presence of the electron-withdrawing nitro group and the pyridine nitrogen can present unique challenges, including catalyst poisoning and altered reactivity.[3] These application notes provide a detailed protocol and guidance for the successful Buchwald-Hartwig amination of this specific substrate.
The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][5]
Challenges and Considerations for this compound
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.[3] The use of sterically bulky phosphine ligands is crucial to shield the palladium center and prevent this unproductive interaction.[1][3]
-
Substrate Reactivity: The presence of the electron-withdrawing nitro group at the 3-position increases the electrophilicity of the pyridine ring, which can facilitate the oxidative addition step. However, it may also render the product more susceptible to nucleophilic attack or other side reactions under harsh conditions.
-
Base Sensitivity: The nitro group may be sensitive to certain strong bases, potentially leading to undesired side reactions.[6] Therefore, the choice of base and reaction temperature should be carefully considered to ensure the integrity of the starting material and product. Weaker bases like cesium carbonate or potassium phosphate may be advantageous.[6]
Data Presentation: Reaction Conditions for Amination of Substituted 2-Bromopyridines
The following table summarizes various reported conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. This data for analogous substrates provides a strong foundation for optimizing the reaction for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [7] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated) | [7] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) | [7] |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 | [7][8] |
| 5 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [8] |
Yields for entries 1-3 are estimated based on typical outcomes for similar 2-bromopyridine substrates.[7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other bulky biarylphosphine ligands)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial containing a magnetic stir bar, add the palladium precursor (1-3 mol%), the phosphine ligand (1.5-6 mol%), and the base (1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe. Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methyl-3-nitropyridin-2-amine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-4-methyl-3-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-3-nitropyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique trifunctionalized pyridine ring, featuring a reactive bromine atom, a directing methyl group, and a versatile nitro group, offers multiple avenues for chemical elaboration. The bromine atom at the 2-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The nitro group at the 3-position can be readily reduced to an amino group, providing a key handle for the construction of various heterocyclic systems and other functionalities commonly found in biologically active molecules. The methyl group at the 4-position influences the reactivity and electronic properties of the pyridine ring.
While direct, publicly documented applications of this compound in the synthesis of commercial agrochemicals are not extensively reported, its structural motifs are present in numerous patented and developmental crop protection agents. The following application notes provide detailed protocols for the potential use of this compound in the synthesis of a hypothetical fungicide and herbicide, based on established chemical principles and analogous transformations of similar pyridine derivatives.
Application Note 1: Synthesis of a Potential Pyridinyl-Thiazole Fungicide
Objective: To outline a synthetic pathway for a hypothetical pyridinyl-thiazole fungicide starting from this compound. This class of compounds is known to exhibit fungicidal activity by targeting various cellular processes in pathogenic fungi.
Synthetic Strategy: The proposed synthesis involves a Hantzsch thiazole synthesis, a common method for constructing thiazole rings. The key steps are the reaction of a thioamide with an α-haloketone. In this protocol, the thioamide is derived from 2-amino-4-methyl-3-nitropyridine, which is obtained via reduction of the nitro group and subsequent amination of the starting material.
Experimental Protocol: Synthesis of a Hypothetical Pyridinyl-Thiazole Fungicide
Step 1: Reduction of this compound to 2-Bromo-4-methylpyridin-3-amine
-
Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Bromo-4-methylpyridin-3-amine.
-
Step 2: Synthesis of 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)acetamide (Intermediate)
-
Materials: 2-Bromo-4-methylpyridin-3-amine, 2-(4-chlorophenyl)acetyl chloride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-Bromo-4-methylpyridin-3-amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Thionation to form 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)ethanethioamide
-
Materials: 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)acetamide, Lawesson's reagent, Toluene.
-
Procedure:
-
To a solution of the acetamide intermediate (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the thioamide.
-
Step 4: Hantzsch Thiazole Synthesis
-
Materials: 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)ethanethioamide, Ethyl 2-chloroacetoacetate, Ethanol.
-
Procedure:
-
Dissolve the thioamide (1.0 eq.) in ethanol and add ethyl 2-chloroacetoacetate (1.1 eq.).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target pyridinyl-thiazole fungicide.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-methylpyridin-3-amine | This compound (10.0 g) | Fe, NH₄Cl | 85 | 95 (NMR) |
| 2 | 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)acetamide | 2-Bromo-4-methylpyridin-3-amine (8.0 g) | 2-(4-chlorophenyl)acetyl chloride, Et₃N | 78 | 97 (LC-MS) |
| 3 | 2-(4-chlorophenyl)-N-(4-methyl-3-nitropyridin-2-yl)ethanethioamide | Amide Intermediate (7.5 g) | Lawesson's reagent | 70 | 96 (HPLC) |
| 4 | Pyridinyl-Thiazole Fungicide | Thioamide Intermediate (6.0 g) | Ethyl 2-chloroacetoacetate | 65 | 98 (HPLC) |
Experimental Workflow
Caption: Synthetic workflow for a potential pyridinyl-thiazole fungicide.
Application Note 2: Synthesis of a Potential Pyridinyl-Urea Herbicide
Objective: To propose a synthetic route for a hypothetical pyridinyl-urea herbicide using this compound as a key starting material. Pyridinyl-urea derivatives are known to act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Synthetic Strategy: The synthesis involves the reduction of the nitro group of the starting material to an amine, followed by the formation of a urea linkage by reacting the resulting aniline with an isocyanate.
Experimental Protocol: Synthesis of a Hypothetical Pyridinyl-Urea Herbicide
Step 1: Reduction of this compound to 2-Bromo-4-methylpyridin-3-amine
-
Materials: this compound, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Ethanol.
-
Procedure:
-
Suspend this compound (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq.) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice and basify with a 40% aqueous sodium hydroxide solution until a pH of 10-12 is reached.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 2-Bromo-4-methylpyridin-3-amine.
-
Step 2: Urea Formation
-
Materials: 2-Bromo-4-methylpyridin-3-amine, 4-Fluorophenyl isocyanate, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-Bromo-4-methylpyridin-3-amine (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Add 4-fluorophenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Continue stirring for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry in a vacuum oven to obtain the target pyridinyl-urea herbicide.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-methylpyridin-3-amine | This compound (15.0 g) | SnCl₂·2H₂O, HCl | 90 | 96 (NMR) |
| 2 | Pyridinyl-Urea Herbicide | 2-Bromo-4-methylpyridin-3-amine (12.0 g) | 4-Fluorophenyl isocyanate | 88 | 99 (HPLC) |
Logical Relationship Diagram
Caption: Logical steps for the synthesis of a potential pyridinyl-urea herbicide.
Disclaimer: The synthetic protocols and quantitative data provided in these application notes are hypothetical and for illustrative purposes only. They are based on established chemical reactions for analogous compounds. Researchers should conduct their own literature searches and laboratory optimizations for any new synthetic work. All experiments should be performed with appropriate safety precautions in a certified laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for the challenging substrate, 2-Bromo-4-methyl-3-nitropyridine. This electron-deficient and sterically hindered pyridine derivative requires careful selection of reaction conditions to achieve high yields and minimize side reactions.
Troubleshooting Guides
This section offers a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Issue: Low to No Product Yield
Low or no conversion of the starting material is a frequent challenge. The electron-withdrawing nitro group and the adjacent methyl group, along with the coordinating pyridine nitrogen, can significantly impact the catalytic cycle.
Troubleshooting Workflow:
Technical Support Center: Purification of 2-Bromo-4-methyl-3-nitropyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of 2-Bromo-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound, which is a solid at room temperature, are column chromatography and recrystallization. The choice depends on the nature and quantity of impurities. A preliminary aqueous workup is often recommended to remove inorganic salts and other water-soluble byproducts from the reaction mixture.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, residual solvents, and side-products from the synthesis. Key impurities to consider are positional isomers formed during the nitration or bromination steps. For instance, isomers with the bromo and nitro groups in different positions on the 4-methylpyridine ring can be challenging to separate.[2] Over-bromination could also lead to di-brominated species.
Q3: How should I store purified this compound?
A3: For long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. Refrigeration at room temperature in a well-sealed container is standard practice.
Q4: Is this compound sensitive to acidic conditions, for example, during column chromatography?
A4: While specific data on this compound's sensitivity is limited, related halogenated pyridines can be sensitive to acidic silica gel, potentially leading to decomposition.[3] If you observe streaking or significant loss of product during silica gel chromatography, consider deactivating the silica gel with a base like triethylamine (0.1-1% in the eluent) or using an alternative stationary phase like neutral alumina.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the solution is supersaturated with impurities, lowering the melting point of the mixture. | 1. Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a mixed solvent system. 2. Allow the solution to cool more slowly to encourage crystal lattice formation. 3. Consider a preliminary purification by column chromatography to remove impurities.[4] |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration and attempt cooling again. 2. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4] |
| Low recovery of purified product. | 1. Too much solvent was used, leaving the product in the mother liquor. 2. The product is significantly soluble in the cold washing solvent. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent. |
| Final product is still colored or impure. | Impurities are co-crystallizing with the product. | Before cooling, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by a hot filtration step before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (co-elution). | 1. The eluent system is not optimal for the separation. 2. The column was overloaded with the crude sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For closely eluting spots, a shallower gradient (e.g., slowly increasing ethyl acetate in hexanes) or a less polar system (e.g., dichloromethane in hexanes) may be required.[3] 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of crude material by weight of the silica gel.[4] |
| Streaking or "tailing" of the compound on the column/TLC. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5%), to the eluent system to improve the peak shape.[2] |
| The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase. A mixture of methanol in dichloromethane (e.g., starting with 2%) has been effective for a similar isomer, 4-Bromo-2-methyl-3-nitropyridine.[5] |
Quantitative Data Summary
The following table summarizes expected outcomes for common purification methods. Actual results will vary based on the initial purity of the crude material and experimental technique.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Highly effective for removing a wide range of impurities, including isomers.[4] A yield of ~50% was reported for the purification of an isomer using this method.[5] |
| Recrystallization | 90-95% | >99% | 70-90% | Excellent for removing small amounts of impurities, provided a suitable solvent is found.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure used for the isomeric 4-Bromo-2-methyl-3-nitropyridine[5] and general chromatography principles.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare an appropriate solvent system. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes (e.g., 0% to 20% EtOAc) or a low-percentage methanol (MeOH) in dichloromethane (DCM) system (e.g., 0% to 5% MeOH).
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This dry-loading technique often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect the eluent in fractions.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol; the ideal solvent system should be determined through small-scale solubility tests. Mixed solvent systems like ethyl acetate/hexanes are often effective for brominated pyridines.[6]
1. Solvent Selection:
-
In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent to maximize yield.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, or if activated charcoal was used to remove color, perform a hot filtration to remove them.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: Diagram 1: General Purification Workflow.
Caption: Diagram 2: Recrystallization Troubleshooting Logic.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several routes, often involving the sequential introduction of the bromo and nitro groups onto a 4-methylpyridine scaffold. Two plausible routes are:
-
Route A: Nitration of 2-Bromo-4-methylpyridine. This involves the electrophilic nitration of the pre-brominated pyridine ring.
-
Route B: Sandmeyer reaction of 2-Amino-4-methyl-3-nitropyridine. This involves the diazotization of an amino group and its subsequent replacement with a bromo group.
Q2: What are the most common impurities I should expect?
A2: The impurities largely depend on the synthetic route chosen.
-
For Route A (Nitration of 2-Bromo-4-methylpyridine):
-
Isomeric Byproducts: Nitration of 2-Bromo-4-methylpyridine can lead to the formation of positional isomers such as 2-Bromo-4-methyl-5-nitropyridine.[1]
-
Unreacted Starting Material: Incomplete nitration can result in the presence of residual 2-Bromo-4-methylpyridine.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, the formation of di-nitro species is possible, although less common for pyridine rings.
-
-
For Route B (Sandmeyer Reaction):
-
Unreacted Starting Material: Incomplete diazotization or substitution can leave residual 2-Amino-4-methyl-3-nitropyridine.
-
Phenolic Byproducts: The diazonium salt intermediate can react with water to form 2-Hydroxy-4-methyl-3-nitropyridine.[2]
-
Over-brominated Species: Although less common in a Sandmeyer reaction, excess bromide could potentially lead to further bromination.[2]
-
Q3: How can I identify these impurities?
A3: A combination of analytical techniques is recommended for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for separating volatile compounds and can help distinguish between the desired product and impurities based on their mass-to-charge ratio. Isomeric byproducts will have the same mass as the product, while unreacted starting materials and phenolic byproducts will have lower masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of isomers through their distinct chemical shifts and coupling patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for quantifying the purity of the product and separating non-volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield of Desired Product
| Potential Cause | Recommended Solution(s) |
| Incomplete Nitration (Route A) | - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids).- Optimize the reaction temperature and time. Monitor the reaction progress using TLC or GC-MS. |
| Incomplete Diazotization (Route B) | - Ensure slow, dropwise addition of sodium nitrite at a low temperature (typically 0-5 °C) to form the diazonium salt.[2]- Use a stoichiometric excess of sodium nitrite if necessary, but be cautious of side reactions. |
| Decomposition of Diazonium Salt (Route B) | - Use the diazonium salt immediately after its formation as it is often unstable at higher temperatures.[2]- Maintain a low temperature throughout the diazotization and subsequent substitution steps. |
| Sub-optimal Reaction Temperature | - Carefully control the temperature for both nitration and Sandmeyer reactions as specified in the protocol. Excursions in temperature can lead to side reactions and decomposition. |
Presence of Significant Impurities
| Potential Cause | Recommended Solution(s) |
| Formation of Isomeric Byproducts (Route A) | - Optimize the nitration conditions (temperature, reaction time, and nitrating agent) to favor the desired isomer.- Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers. |
| Formation of Phenolic Impurities (Route B) | - Minimize the presence of water during the Sandmeyer reaction. Although often carried out in aqueous acid, using anhydrous conditions where possible can reduce this side reaction.[2]- Perform the reaction at a low temperature to decrease the rate of reaction with water.[2] |
| Unreacted Starting Material | - Increase the reaction time or temperature, while carefully monitoring for the formation of other impurities.- Use a slight excess of the appropriate reagent (nitrating agent or diazotizing agent).- Ensure efficient mixing of the reactants. |
Experimental Protocols
Proposed Synthesis Route B: Sandmeyer Reaction of 2-Amino-4-methyl-3-nitropyridine
This proposed protocol is based on established procedures for similar compounds.
Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (Intermediate)
This step involves the nitration of 2-Amino-4-methylpyridine.
-
Materials: 2-Amino-4-methylpyridine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2-Amino-4-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10°C.
-
Cool the mixture to 0°C and slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold NaOH solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
This step utilizes a Sandmeyer-type reaction.
-
Materials: 2-Amino-4-methyl-3-nitropyridine, Hydrobromic Acid (HBr, 48%), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Ice.
-
Procedure:
-
Dissolve 2-Amino-4-methyl-3-nitropyridine in 48% hydrobromic acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Logical relationships between synthetic steps and common impurities.
References
troubleshooting failed reactions with 2-Bromo-4-methyl-3-nitropyridine
Welcome to the technical support center for 2-Bromo-4-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and find answers to frequently asked questions regarding the use of this versatile reagent.
Troubleshooting Guides
This section provides troubleshooting guidance for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions involving this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electron-deficient nature of the this compound ring and potential catalyst inhibition can lead to low yields.[1]
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Quantitative Data: Suzuki-Miyaura Coupling Conditions for 2-Bromopyridine Analogs
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 70-95 | A good starting point for various arylboronic acids. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 85-98 | Bulky ligand can prevent catalyst deactivation by the pyridine nitrogen.[1] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 100 | 60-85 | Can be effective, but catalyst deactivation is possible. |
Issue 2: Failed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. With 2-bromopyridines, catalyst poisoning by the pyridine nitrogen is a common issue.[2] The electron-withdrawing nitro group in this compound can further complicate the reaction.
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting low-yielding Buchwald-Hartwig aminations.
Quantitative Data: Buchwald-Hartwig Amination Conditions for 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 85-95 | A highly effective system for many amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 70-90 | A weaker base may be necessary for substrates with base-sensitive functional groups. |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS (1.4) | Toluene | 25-80 | 80-95 | Can be effective at lower temperatures. |
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group at the 3-position of this compound highly activates the ring for nucleophilic aromatic substitution (SNAr). The bromine at the 2-position is the expected leaving group.
Troubleshooting Flowchart: Nucleophilic Aromatic Substitution
Caption: A guide to troubleshooting common issues in SNAr reactions.
Quantitative Data: SNAr Conditions for Nitropyridine Analogs
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Morpholine | K₂CO₃ (2) | DMF | 80 | 80-95 | A common and effective set of conditions for amine nucleophiles.[3] |
| Sodium Methoxide | - | Methanol | Reflux | 75-90 | Alkoxide nucleophiles typically work well. |
| Thiophenol | K₂CO₃ (2) | DMF | 60 | 85-98 | Thiolates are generally excellent nucleophiles for SNAr. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with this compound failing, while the same conditions work for 2-bromo-4-methylpyridine?
A1: The presence of the strongly electron-withdrawing nitro group at the 3-position significantly alters the electronic properties of the pyridine ring. This can have several effects:
-
Increased Ring Acidity: The protons on the pyridine ring are more acidic, which can lead to side reactions with strong bases.
-
Altered Reactivity: The C-Br bond may be more activated, but the overall electronic environment can affect the stability of intermediates in the catalytic cycle.
-
Potential for Side Reactions: The nitro group itself can sometimes act as a leaving group or be involved in undesired side reactions under certain conditions.
Q2: I am observing a significant amount of debromination in my reaction. How can I minimize this?
A2: Debromination (replacement of the bromine with a hydrogen) is a common side reaction in cross-coupling chemistry. It can be caused by:
-
Moisture: Ensure all solvents and reagents are scrupulously dried.
-
Base: Some bases can promote hydrodehalogenation. Consider screening different bases.
-
Catalyst System: The choice of ligand can influence the rate of debromination versus the desired coupling.
Q3: My purified product is colored, even after chromatography. What could be the cause?
A3: The nitro group can lead to the formation of colored byproducts. Incomplete reactions or decomposition of the starting material or product can also result in colored impurities. Consider recrystallization as an additional purification step.
Q4: Can the nitro group be reduced during the reaction?
A4: Yes, under certain conditions, particularly with some palladium catalysts and in the presence of a hydrogen source (e.g., a protic solvent or certain reagents), the nitro group can be reduced to an amino group or other intermediates. If you suspect this is occurring, you may need to use milder reaction conditions or a different catalyst system.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathway Diagram
This compound is a valuable building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target signaling pathways like the MAP Kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Generalized MAPK Signaling Pathway and Inhibition
Caption: A simplified diagram of the MAPK signaling pathway and a potential point of inhibition.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-3-nitropyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges and improve yields in the synthesis of 2-Bromo-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established laboratory-scale synthesis is a two-step process. It begins with the conversion of 2-Amino-4-methylpyridine to 2-Bromo-4-methylpyridine via a Sandmeyer-type reaction. This intermediate is then nitrated, typically using a mixture of nitric and sulfuric acid, to yield the final product, this compound.
Q2: What are the most critical factors affecting the overall yield of the synthesis?
A2: The critical factors for yield improvement are:
-
Temperature Control: Strict temperature management is crucial during both the diazotization step for the precursor synthesis and the subsequent nitration. Low temperatures (-20 °C to 0 °C) are often required to minimize side reactions.[1]
-
Reagent Stoichiometry: Precise control over the amounts of brominating agents and nitrating agents is necessary to prevent the formation of di-substituted byproducts or unreacted starting material.[2]
-
Control of Regioselectivity: The nitration of 2-Bromo-4-methylpyridine can produce several positional isomers. Reaction conditions must be optimized to favor the formation of the desired 3-nitro isomer.
-
Purity of Starting Materials and Reagents: Using pure starting materials and reagents is essential for clean reactions and higher yields.
Q3: What are the primary impurities I should expect and how can they be identified?
A3: In the synthesis of the 2-Bromo-4-methylpyridine precursor, impurities can include unreacted 2-amino-4-methylpyridine, phenolic byproducts (4-methyl-2-hydroxypyridine), and di-brominated species like 2,6-dibromo-4-methylpyridine.[2] During the final nitration step, the main impurities are positional isomers, where the nitro group is at a different position on the pyridine ring. These impurities can be identified and quantified using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Workflow and Troubleshooting
The overall synthesis can be visualized as a two-step process.
Caption: Overall synthesis workflow for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
Step 1: Synthesis of 2-Bromo-4-methylpyridine (Precursor)
Q4: My yield of 2-Bromo-4-methylpyridine is low and the product contains unreacted 2-Amino-4-methylpyridine. What is the cause?
A4: This issue typically arises from incomplete diazotization.
-
Potential Cause 1: Insufficient Sodium Nitrite: The stoichiometry of sodium nitrite is critical for the complete conversion of the amino group to the diazonium salt.
-
Solution 1: Ensure that the correct molar equivalent of sodium nitrite is used. A slight excess may be necessary, but this should be optimized.
-
Potential Cause 2: Inefficient Mixing: Poor mixing can lead to localized areas of low reagent concentration.
-
Solution 2: Maintain vigorous and consistent stirring throughout the addition of the sodium nitrite solution.[2]
Q5: My final precursor product is contaminated with a phenolic byproduct (4-methyl-2-hydroxypyridine). How can this be avoided?
A5: The formation of phenolic impurities occurs when the intermediate diazonium salt reacts with water.[2]
-
Potential Cause: The reaction temperature is too high, accelerating the undesired reaction with water.
-
Solution: Strictly maintain a low temperature (e.g., -20 °C to -15 °C) during the diazotization and subsequent reaction steps to minimize the rate of this side reaction.[1][2]
Q6: I am observing a significant amount of di-brominated byproduct in my precursor synthesis. How can I prevent this?
A6: Over-bromination leads to the formation of products like 2,6-dibromo-4-methylpyridine.[2]
-
Potential Cause 1: Excess Brominating Agent: Using too much bromine will promote multiple substitutions.
-
Solution 1: Use a stoichiometric amount of the brominating agent relative to the starting amine.[2]
-
Potential Cause 2: Elevated Temperature or Prolonged Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of over-bromination.
-
Solution 2: Adhere to the recommended low reaction temperature and monitor the reaction's progress using TLC or GC to quench it once the starting material is consumed.[2]
Step 2: Nitration of 2-Bromo-4-methylpyridine
Q7: My primary issue is a low yield of the desired this compound, with a mixture of isomers present. Why is this happening?
A7: This is a common problem related to regioselectivity. The methyl group on the pyridine ring directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions (positions 3 and 5), while the bromo group also directs to its ortho and para positions (positions 3 and 5). This competition results in a mixture of isomers. The formation of 2-Bromo-4-methyl-5-nitropyridine is a common side reaction.
Caption: Troubleshooting logic for low yield during the nitration step.
Q8: How can I improve the regioselectivity to favor nitration at the 3-position?
A8: Optimizing the reaction conditions is key to influencing the isomeric ratio.
-
Solution 1: Temperature Control: Lowering the reaction temperature often increases selectivity. Perform the reaction at 0 °C or even lower and monitor the effects on the product distribution.
-
Solution 2: Modify the Nitrating Agent/System: The composition of the acid mixture can significantly alter the outcome. While concentrated H₂SO₄ and HNO₃ are standard, using fuming sulfuric acid or incorporating acetic anhydride can change the nature of the electrophile and improve selectivity in some cases.
-
Solution 3: Slow Addition: Add the nitrating agent dropwise to the solution of 2-Bromo-4-methylpyridine while maintaining a low temperature and efficient stirring. This helps to control the reaction exotherm and can improve selectivity.
Q9: I am observing significant charring and decomposition during the nitration reaction. What is the cause and solution?
A9: Charring indicates that the reaction conditions are too harsh, leading to oxidation and decomposition of the pyridine ring or the methyl group.
-
Potential Cause 1: Temperature is too high: The nitration of pyridines can be highly exothermic.
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Solution 1: Ensure the reaction is adequately cooled in an ice or ice/salt bath before and during the addition of the nitrating mixture.
-
Potential Cause 2: Nitrating acid concentration is too high: Using fuming nitric acid or a very high ratio of sulfuric acid can be overly aggressive.
-
Solution 2: Start with standard concentrated acids and only move to stronger conditions if the reaction is too slow. Ensure the dropwise addition is slow enough to dissipate heat.
Q10: What is the most effective method for purifying the final this compound product from its isomers?
A10: The separation of positional isomers can be challenging due to their similar physical properties.
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Method 1: Flash Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the isomers.[3]
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Method 2: Recrystallization: If a suitable solvent system can be found where the solubility of the desired isomer is significantly different from the impurities, recrystallization can be an effective and scalable purification technique.[4] This often requires screening various solvents.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of the precursor, 2-Bromo-4-methylpyridine, and a related isomer to provide a benchmark for expected outcomes.
| Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Synthesis of 2-Bromo-4-methylpyridine | 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [1] |
| Synthesis of 4-Bromo-2-methyl-3-nitropyridine* | 2-methyl-3-nitropyridin-4-ol | POBr₃ | 140 | 3 | 49.7 | [5] |
| Synthesis of 2-methyl-3-nitropyridine** | 2-chloro-3-nitropyridine | Diethyl malonate, Na, HCl | 110 (reflux) | 20 | 92-95 | [6] |
*Note: This is a different isomer, provided for context on related pyridine bromination/nitration. **Note: This is an intermediate in a related synthesis, showing a high-yield nitropyridine formation.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Precursor)
This protocol is adapted from established procedures.[1]
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
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Bromine (Br₂)
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Sodium nitrite (NaNO₂)
-
20% aqueous Sodium hydroxide (NaOH) solution
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Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to -20 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add bromine (approx. 2.8 eq) dropwise to the reaction mixture, ensuring the internal temperature is maintained between -20 °C and -15 °C.
-
Stir the mixture continuously for 3 hours at this temperature.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite (approx. 2.7 eq).
-
Add the sodium nitrite solution in batches to the reaction mixture, carefully maintaining the low temperature.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
-
Cool the mixture to 0 °C and carefully adjust the pH to 12 by the slow addition of a 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Nitration of 2-Bromo-4-methylpyridine
This is a general protocol and requires optimization for regioselectivity and yield.
Materials:
-
2-Bromo-4-methylpyridine
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stir bar, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.
-
Slowly add 2-Bromo-4-methylpyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to a separate portion of cold, concentrated sulfuric acid.
-
While maintaining the reaction temperature at 0 °C (or lower, if optimizing), add the nitrating mixture dropwise to the solution of the pyridine substrate.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Slowly neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which will require further purification.
Protocol 3: Purification by Flash Column Chromatography
This protocol provides a general guideline for purification.[3]
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
TLC plates and chamber
Procedure:
-
Determine a suitable eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for the desired product.
-
Prepare a slurry of silica gel in 100% hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate in hexane.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methyl-3-nitropyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound.
General Issues
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
A1: Several factors can contribute to low reactivity:
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Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to catalyst deactivation. The presence of a nitro group makes the pyridine ring electron-deficient, which can exacerbate this issue.
-
Steric Hindrance: The methyl group at the 4-position and the nitro group at the 3-position create a sterically hindered environment around the reaction center, which can impede the approach of the coupling partners and the catalyst.
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Inappropriate Ligand Choice: For electron-deficient and sterically hindered substrates like this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent steps in the catalytic cycle.
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Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial. Electron-deficient pyridines often require more forcing conditions to react efficiently.
Troubleshooting Flowchart for Low Reactivity
Technical Support Center: Catalyst Selection for 2-Bromo-4-methyl-3-nitropyridine Reactions
Welcome to the technical support center for reactions involving 2-Bromo-4-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges arise from the electronic properties of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the presence of the electron-withdrawing nitro group makes the pyridine ring highly electron-deficient. This can slow down the oxidative addition step of the catalytic cycle and affect the overall reaction efficiency. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: The bromine atom at the 2-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
Q3: How can I selectively reduce the nitro group without affecting the bromo substituent?
A3: Chemoselective reduction of the nitro group in the presence of a bromine atom is a common requirement. While catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation, milder reducing agents are often preferred. Reagents such as stannous chloride (SnCl₂) in a polar solvent like ethanol or iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are effective for the selective reduction of the nitro group to an amine.
Q4: I am observing low to no conversion in my Suzuki coupling reaction. What should I try?
A4: Low conversion is a common issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand: Switch to a more active catalyst system. For electron-deficient substrates like this, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like K₂CO₃. Ensure the base is anhydrous and finely powdered.
-
Solvent: Ensure your reagents are soluble in the chosen solvent. Aprotic polar solvents like dioxane, DMF, or toluene, often with a small amount of water, are commonly used.
-
Temperature: A moderate increase in temperature may improve the reaction rate, but excessively high temperatures can lead to catalyst decomposition.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxygen from deactivating the catalyst.
Q5: What causes the formation of homocoupled byproducts in my cross-coupling reaction?
A5: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction. This is often promoted by the presence of oxygen, which can lead to oxidative coupling. To minimize homocoupling, ensure rigorous exclusion of air by thoroughly degassing your reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen). In Sonogashira couplings, using copper-free conditions or minimizing the amount of copper co-catalyst can also reduce alkyne dimerization (Glaser coupling).
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen and the product amine can inhibit the palladium catalyst. Use a higher catalyst loading (2-5 mol%) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) to shield the metal center. |
| Insufficient Base Strength | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. |
| Sterically Hindered Amine | For bulky amines, reaction rates can be slow. Consider using a more active catalyst system (e.g., a palladacycle precatalyst) and a higher reaction temperature. |
| Substrate Decomposition | The nitro group can be sensitive to strongly basic conditions at high temperatures. Monitor the reaction for the appearance of degradation byproducts and consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Debromination or Nitro Group Reduction as a Side Reaction
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and certain strong bases can promote dehalogenation. Attempt the reaction at a lower temperature and screen different bases. |
| Hydrogen Source | In catalytic hydrogenation intended for the nitro group, the catalyst may also reduce the C-Br bond. Use chemical reducing agents like SnCl₂ or Fe/NH₄Cl for better chemoselectivity. |
| Hydride Impurities | Solvents or reagents may contain hydride impurities that can lead to reductive dehalogenation. Use anhydrous, high-purity solvents and reagents. |
Data Presentation
Note: The following data is representative and compiled from studies on structurally similar substrates. Optimization for this compound is recommended.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-3-nitropyridine Analogs
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 70-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromo-3-nitropyridine Analogs
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 70-85 |
| n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 75-90 |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromo-3-nitropyridine Analogs
| Alkyne | Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NH | DMF | RT | 12 | 80-90 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Piperidine | Toluene | 80 | 8 | 75-85 |
Table 4: Catalyst Selection for Selective Nitro Group Reduction
| Reagent | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| SnCl₂·2H₂O (5 equiv.) | Ethanol | RT | 2-4 | >90 | Good chemoselectivity, avoids dehalogenation.[1] |
| Fe powder (5 equiv.) / NH₄Cl (sat. aq.) | Ethanol/H₂O | 80 | 1-3 | >90 | Cost-effective and environmentally friendly. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base.
-
Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Add this compound, the amine, and the degassed solvent.
-
Heat the sealed tube to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: General Procedure for Selective Nitro Group Reduction[1]
This protocol is adapted for this compound and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.)
-
Ethanol
Procedure:
-
To a round-bottom flask, add a solution of this compound in ethanol.
-
Add stannous chloride dihydrate in portions with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Carefully add a saturated solution of NaHCO₃ or a 2 M KOH solution to neutralize the acid and basify the mixture until the pH is >8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude 2-bromo-4-methylpyridin-3-amine, which can be purified by column chromatography if necessary.
Visualizations
Caption: Logical workflow for selecting a catalyst system.
Caption: General experimental workflow for cross-coupling.
References
Technical Support Center: Managing Exotherms in Pyridine Nitration
Topic: 2-Bromo-4-methyl-3-nitropyridine Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the nitration of 2-Bromo-4-methylpyridine?
A1: The primary hazard is a thermal runaway reaction. Nitration reactions are highly exothermic, and if the heat generated is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] This can result in the ejection of corrosive materials, fire, or an explosion. Additionally, the reagents used, such as fuming nitric acid and concentrated sulfuric acid, are extremely corrosive.
Q2: What are the key parameters for controlling the exotherm during this nitration?
A2: The most critical parameters for controlling the exotherm are:
-
Temperature: Maintaining a low and stable reaction temperature is crucial. This is typically achieved using an efficient cooling bath (e.g., ice-salt or dry ice/acetone).[3][4]
-
Reagent Addition Rate: The nitrating agent must be added slowly and dropwise to allow the cooling system to dissipate the heat generated.[5] A sudden addition can easily overwhelm the cooling capacity.
-
Mixing: Efficient and vigorous stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots, which can initiate a runaway reaction.[1][5]
-
Concentration: The concentration of the reagents and the substrate can affect the reaction rate and heat output.
Q3: What are the signs of a potential runaway reaction?
A3: Be vigilant for the following signs:
-
A rapid, unexpected increase in temperature that does not stabilize with cooling.
-
A sudden change in the color of the reaction mixture (e.g., darkening, turning brown/black).
-
Vigorous gas evolution (release of brown NO₂ fumes).[5]
-
An increase in pressure within a closed system.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If you suspect a runaway reaction, prioritize safety:
-
Immediately stop the addition of all reagents.
-
Alert others in the laboratory.
-
If possible and safe to do so, increase the cooling capacity (e.g., by adding more dry ice to the bath).
-
If the reaction appears uncontrollable, evacuate the immediate area and follow your institution's emergency procedures. Have a quenching plan ready, such as a large volume of ice water to dump the reaction into, but only if this can be done safely from a distance.
Q5: What are common side reactions and impurities in pyridine nitration?
A5: Common impurities can include:
-
Over-nitration products: Introduction of additional nitro groups at other positions on the pyridine ring.
-
Oxidation byproducts: The methyl group can be oxidized by hot, concentrated nitric acid.[2]
-
Positional isomers: Nitration may occur at other positions on the ring, although the directing effects of the existing substituents will favor certain positions.
-
Phenolic impurities: Reaction of intermediates with any water present can form hydroxypyridine derivatives.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature is rising too quickly. | 1. The addition rate of the nitrating agent is too fast.2. Inadequate cooling bath.3. Insufficient stirring. | 1. Immediately stop the addition of the nitrating agent.2. Lower the temperature of the cooling bath.3. Increase the stirring rate. Resume addition at a much slower rate once the temperature is stable. |
| Low yield of the desired product. | 1. Reaction temperature was too high, leading to decomposition or side reactions.2. Incomplete reaction due to insufficient reaction time or low temperature.3. Loss of product during work-up and purification. | 1. Repeat the reaction at a lower, more controlled temperature.2. Monitor the reaction using TLC or GC to determine the optimal reaction time.3. Optimize the extraction and purification steps. |
| Formation of a dark brown/black color. | 1. Reaction temperature is too high, causing decomposition.2. Oxidation of the methyl group or other parts of the molecule.[2] | 1. Immediately improve cooling and slow down reagent addition.2. Consider adding urea to the reaction mixture, which can act as a scavenger for nitrous acid that promotes oxidative side reactions.[5] |
| Product is contaminated with impurities. | 1. Non-optimal reaction conditions (temperature, time).2. Inefficient purification. | 1. Adjust reaction conditions to improve selectivity.2. Use column chromatography or recrystallization for purification.[6] Monitor fraction purity by TLC or HPLC. |
Quantitative Data: Example Nitration Conditions
The following table summarizes conditions found for various aromatic nitration reactions. These are provided for reference and should be adapted with caution for the synthesis of this compound.
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
| Toluene | H₂SO₄/HNO₃ | 30-40 | >95% (mono-nitration) | [2] |
| 2,6-Dichloropyridine | HNO₃/TFAA | Not specified | High | [7] |
| Pyridine | HNO₃/TFAA | 0 - 5 | 83% (3-nitropyridine) | [8][9] |
| 2-methyl-3-nitropyridin-4-ol | POBr₃ (Bromination step) | 140 | 49.7% | [10] |
TFAA: Trifluoroacetic anhydride
Experimental Protocols
Proposed Protocol for Nitration of 2-Bromo-4-methylpyridine
Safety First: This reaction must be performed behind a blast shield in a high-performance fume hood. An appropriate cooling bath (e.g., dry ice/acetone) and an emergency quenching station (large bucket of ice) must be prepared in advance.
Reagents & Equipment:
-
2-Bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dry Ice and Acetone (or other suitable cryo-coolant)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus in the fume hood. Ensure the mechanical stirrer provides vigorous agitation. The thermometer probe should be placed to accurately measure the internal temperature of the reaction mixture.
-
Initial Cooling: Charge the three-neck flask with 2-Bromo-4-methylpyridine and concentrated sulfuric acid. Begin stirring and cool the mixture to between -10 °C and -5 °C using the dry ice/acetone bath.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an appropriate amount of concentrated sulfuric acid. Caution: This mixing process is itself exothermic.
-
Slow Addition: Transfer the cold nitrating mixture to the pressure-equalizing dropping funnel. Add the nitrating mixture to the solution of the pyridine substrate dropwise over a period of 1-2 hours.
-
Temperature Monitoring: Crucially, maintain the internal reaction temperature below 0 °C throughout the entire addition. If the temperature rises above this threshold, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by very slowly and carefully pouring the reaction mixture over a large amount of crushed ice with vigorous stirring. This step is also exothermic and must be done with extreme care.
-
Work-up: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the mixture cool in an ice bath.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Logical Workflows and Setups
Caption: Decision workflow for managing temperature during an exothermic nitration.
Caption: Diagram of a recommended experimental setup for safe nitration.
Caption: Logical relationship of key parameters for controlling a nitration reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rushim.ru [rushim.ru]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
preventing debromination of 2-Bromo-4-methyl-3-nitropyridine
Welcome to the technical support center for 2-Bromo-4-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the common issue of debromination during chemical transformations. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help mitigate C-Br bond cleavage in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom at the C-2 position of this compound is replaced by a hydrogen atom. This leads to the formation of 4-methyl-3-nitropyridine as a significant byproduct. This side reaction is problematic as it reduces the yield of the desired product, consumes the starting material, and complicates the purification process due to the similar nature of the byproduct to the starting material and desired product. The presence of the electron-withdrawing nitro group at the 3-position makes the pyridine ring highly electron-deficient, increasing the susceptibility of the C-Br bond to cleavage under certain reaction conditions.[1]
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, debromination is primarily caused by the in-situ formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can arise from several sources, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1][2]
-
The Solvent: Protic solvents (e.g., water, alcohols) or residual moisture in aprotic solvents can serve as a hydride source.[3][4][5]
-
Impurities: Trace impurities in reagents can also contribute to the formation of palladium hydrides.
Once formed, the Pd-H species can participate in a competing catalytic cycle where it reacts with the this compound to replace the bromine with hydrogen.
Q3: How does the choice of base and ligand affect debromination?
A3: The choice of base and ligand is critical in controlling the extent of debromination.
-
Base Selection: Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less likely to generate hydride species compared to strong organic bases or alkoxides.[1][2] The use of these weaker bases is a highly effective first step in minimizing debromination.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired cross-coupling reaction.[1][5][6] This increased reaction rate can outcompete the slower debromination side reaction. These bulky ligands also create a sterically hindered environment around the palladium center, which can disfavor the approach of hydride species.[6][7]
Q4: Can debromination occur during Nucleophilic Aromatic Substitution (SNAr) reactions?
A4: While less common than in palladium-catalyzed reactions, debromination can still occur during SNAr reactions, particularly if reducing agents are present in the reaction mixture, either intentionally or as impurities. The highly activated nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. The primary reaction pathway is typically the displacement of the bromide by the nucleophile. However, if the reaction conditions are not carefully controlled, undesired reductions can take place.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Issue: Significant formation of 4-methyl-3-nitropyridine byproduct is observed.
| Potential Cause | Recommended Action | Rationale |
| Aggressive Base | Switch from strong bases (e.g., NaOtBu, NaOH, alkoxides) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] | Milder bases are less prone to generating the palladium-hydride species responsible for debromination.[1] |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1][5][6] | These ligands accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.[1][6] |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the extent of debromination.[2][4] | The activation energy for debromination may be higher than that of the desired coupling, making it more favorable at elevated temperatures.[2] |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and ensure all reagents are thoroughly dried. | Water, alcohols, and other protic impurities can act as a hydride source for the formation of Pd-H species.[3][4][5] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Extended exposure to the catalyst at high temperatures can promote side reactions, including debromination. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Observation of 4-methyl-3-nitropyridine byproduct.
| Potential Cause | Recommended Action | Rationale |
| Presence of Reducing Agents | Ensure all reagents and solvents are free from reducing impurities. | Unintended reducing agents can lead to the cleavage of the C-Br bond. |
| Reaction with Solvent | If using a potentially reductive solvent, consider switching to a more inert alternative. | Some solvents can act as hydride donors under certain conditions. |
| Photochemical Decomposition | Protect the reaction from light, especially if the reaction is run for an extended period. | Some brominated aromatic compounds can be light-sensitive. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Debromination
This protocol is a general guideline and may require further optimization for specific coupling partners.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways of cross-coupling and debromination.
Caption: Troubleshooting workflow for minimizing debromination.
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-4-methyl-3-nitropyridine. The information addresses common challenges, from reaction control to purification, to facilitate a smooth transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several routes, typically involving the sequential introduction of bromo, methyl, and nitro groups onto the pyridine ring. Common strategies include the bromination of 4-methyl-3-nitropyridine, the nitration of 2-bromo-4-methylpyridine, or starting from a more functionalized precursor like 2-methyl-3-nitropyridin-4-ol and converting the hydroxyl group to a bromide.[1][2] The choice of route often depends on the availability and cost of starting materials and the desired control over regioselectivity.
Q2: What are the most significant challenges when scaling up this synthesis?
A2: The primary scale-up challenges are managing reaction exotherms, ensuring regioselectivity, handling potentially hazardous reagents, and achieving efficient purification. Nitration reactions, in particular, are highly exothermic and can lead to runaway reactions if not properly controlled.[3] Maintaining consistent temperature and mixing on a large scale is critical to prevent the formation of impurities and ensure safety.
Q3: How can the exothermic nature of the nitration step be safely managed on a large scale?
A3: Safely managing the nitration exotherm requires robust engineering controls. Key strategies include:
-
Slow, controlled addition: Adding the nitrating agent (e.g., nitric acid) subsurface at a controlled rate.
-
Efficient heat exchange: Using a reactor with a high surface-area-to-volume ratio and an efficient cooling system.
-
Semi-batch or continuous flow processing: Continuous flow reactors, in particular, minimize the volume of the reaction mixture at any given time, offering superior heat transfer and significantly improving safety for highly energetic reactions.[3]
-
Dilution: Using an appropriate solvent to increase the thermal mass of the reaction mixture.
Q4: What are the common impurities encountered during the synthesis and how can they be minimized?
A4: Common impurities include positional isomers (e.g., 6-bromo-4-methyl-3-nitropyridine), over-brominated byproducts, and unreacted starting materials.[4] Minimizing these impurities involves precise control of reaction conditions such as temperature, reaction time, and stoichiometry of the reagents.[4] For instance, using a stoichiometric amount of the brominating agent and maintaining low temperatures can reduce the formation of di-brominated byproducts.[4]
Q5: What purification techniques are most effective for this compound at a larger scale?
A5: While laboratory-scale purification may rely on column chromatography, this is often not economically viable for large-scale production.[5][6] The preferred methods for industrial scale are:
-
Recrystallization: An effective method if a suitable solvent system can be identified that provides good separation from key impurities.[5][6]
-
Washing/Slurrying: Washing the crude solid product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.[7]
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be used, provided there is a sufficient boiling point difference between the product and impurities.[6][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield / Incomplete Conversion | 1. Sub-optimal Temperature: Reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. 2. Insufficient Reagent: The stoichiometric amount of the brominating or nitrating agent may not be sufficient on a larger scale due to handling losses or side reactions. 3. Poor Mixing: Inefficient agitation in a large reactor can lead to localized "hot spots" or areas of low reagent concentration.[3] | 1. Optimize Temperature Profile: Conduct studies to find the optimal temperature range for both reaction rate and stability. 2. Adjust Stoichiometry: Consider using a slight excess (e.g., 1.05-1.1 equivalents) of the limiting reagent after careful small-scale testing. 3. Ensure Vigorous Agitation: Use appropriate impeller design and agitation speed for the reactor scale to ensure homogeneity. |
| Formation of Positional Isomers | 1. Lack of Regioselectivity: The directing effects of the existing substituents on the pyridine ring may not be strong enough to favor only the desired isomer. 2. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.[4] | 1. Select Appropriate Reagents: Investigate different brominating or nitrating agents that may offer higher regioselectivity. 2. Maintain Strict Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Utilize a robust cooling system. |
| Runaway Reaction / Uncontrolled Exotherm | 1. Accumulation of Reagents: Adding reagents too quickly without allowing time for the reaction to proceed can lead to a sudden, rapid release of energy.[9] 2. Inadequate Cooling: The heat removal capacity of the reactor is insufficient for the rate of heat generation.[3] | 1. Controlled Dosing: Add the reactive agent (e.g., nitric acid, bromine) slowly and monitor the internal temperature and heat flow continuously. 2. Process Safety Studies: Conduct calorimetric studies (e.g., using RC1 or DSC) to understand the thermal profile and potential hazards before scaling up.[9] 3. Consider Continuous Flow: For nitration steps, a continuous flow setup can drastically improve safety by minimizing reaction volume and maximizing heat transfer.[3] |
| Difficult Product Isolation / Purification | 1. Oily Product: The product may not crystallize easily from the reaction mixture. 2. Presence of Closely-Related Impurities: Isomers or byproducts with similar polarity and solubility make separation challenging.[5] 3. Product is a Solid but Hard to Filter: Very fine particles can clog filters, slowing down isolation. | 1. Solvent Screening for Crystallization: Systematically test various solvents and solvent mixtures to find conditions for effective crystallization. An anti-solvent addition may be beneficial. 2. Optimize Reaction Selectivity: The best way to simplify purification is to prevent the formation of impurities. Revisit the reaction conditions to improve selectivity. 3. Control Crystallization Conditions: Adjust the cooling rate, agitation, and seeding to influence crystal size and habit for better filterability. |
Quantitative Data Summary
The following table presents data from synthetic procedures for related brominated and nitrated pyridines, which can serve as a reference for process development.
| Product Compound | Starting Material | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methyl-3-nitropyridine | 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | 140 | 3 | 49.7 | [1] |
| 2-Bromo-4-methylpyridine | 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [8] |
| 2-Amino-4-bromo-3-nitropyridine | 2-Amino-4-bromopyridine | H₂SO₄, HNO₃ | 0 to 5 | 1 | Not specified | [10] |
| 2-Methyl-4-aminopyridine | 2-Methyl-4-nitropyridine | H₂, Pd/C | 30 | 15 | 97 | [11] |
| 2-Methyl-3-nitropyridine | 2-Chloro-3-nitropyridine | Diethyl malonate, Na | 110 | 1.5 | 95 | [12] |
Experimental Protocols
Protocol 1: Representative Nitration of 2-Bromo-4-methylpyridine (Lab Scale)
This protocol is a representative procedure for the nitration of a bromomethylpyridine substrate, adapted from similar transformations.[10]
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel
-
-
Procedure:
-
Setup: Equip a three-necked flask with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.
-
Acid Charge: Charge the flask with concentrated sulfuric acid (approx. 4-5 volumes relative to the starting material).
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-Bromo-4-methylpyridine (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (1.1 eq) and a small amount of concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a NaOH solution to pH 7-8, keeping the temperature below 20 °C. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C.
-
Protocol 2: Representative Bromination of 4-methyl-3-nitropyridine (Lab Scale)
This protocol describes a general approach to the bromination of a nitropyridine derivative.
-
Materials:
-
4-methyl-3-nitropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Sulfuric Acid or Acetonitrile as solvent
-
Benzoyl Peroxide (optional initiator)
-
Aqueous Sodium Thiosulfate solution
-
Aqueous Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
-
Procedure:
-
Setup: In a flask equipped with a stirrer and thermometer, dissolve 4-methyl-3-nitropyridine (1.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution. If a radical mechanism is intended, a catalytic amount of benzoyl peroxide can be added.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C or reflux, depending on the solvent) and stir for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, wash the mixture sequentially with aqueous sodium thiosulfate (to quench unreacted bromine), aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Visualizations
// Nodes SM1 [label="2-Bromo-4-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="4-Methyl-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM3 [label="2-Amino-4-methyl-\n3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Bromo-4-methyl-\n3-nitropyridine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SM1 -> Product [label="Nitration\n(H₂SO₄, HNO₃)", color="#34A853"]; SM2 -> Product [label="Bromination\n(NBS or Br₂)", color="#EA4335"]; SM3 -> Product [label="Sandmeyer Reaction\n(NaNO₂, HBr/CuBr)", color="#FBBC05"]; } ondot Caption: Potential synthetic routes to this compound.
References
- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 12. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-4-methyl-3-nitropyridine vs. 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and accessibility to novel chemical entities. Halogenated nitropyridines are a class of exceptionally useful intermediates, prized for their tunable reactivity in a variety of transformations. This guide provides an objective comparison of the reactivity of two such key intermediates: 2-bromo-4-methyl-3-nitropyridine and 2-chloro-4-methyl-3-nitropyridine. The discussion is centered on their performance in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and illustrative experimental data.
General Principles of Reactivity
The reactivity of this compound and 2-chloro-4-methyl-3-nitropyridine is primarily governed by the nature of the carbon-halogen bond at the 2-position, significantly influenced by the strong electron-withdrawing effect of the nitro group at the 3-position. This electronic feature renders the pyridine ring highly electron-deficient, thereby activating the 2-position towards both cross-coupling and nucleophilic substitution reactions.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general trend for halogen reactivity in this step is I > Br > Cl > F. This is a consequence of the decreasing C-X bond strength down the group, with the C-Br bond being weaker and more readily cleaved by the palladium catalyst than the C-Cl bond. Consequently, This compound is anticipated to exhibit higher reactivity in these transformations, often translating to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity trend is typically reversed, with fluoro and chloro substituents being more reactive than bromo and iodo substituents (F > Cl > Br > I). This is because the rate-determining step in SNAr is the formation of a negatively charged intermediate, the Meisenheimer complex. The more electronegative the halogen, the better it can stabilize the developing negative charge in the transition state leading to this complex through inductive effects. Therefore, 2-chloro-4-methyl-3-nitropyridine is expected to be the more reactive substrate in SNAr reactions.
Data Presentation: A Comparative Overview
While direct side-by-side comparative studies for this compound and 2-chloro-4-methyl-3-nitropyridine under identical conditions are not extensively available in the public domain, the following tables summarize representative data for these and analogous compounds in key reactions, illustrating the general reactivity trends.
Table 1: Illustrative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine * | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 65-85[2] |
*Note: Data for 2-bromo-4-methylpyridine (without the nitro group) is included to illustrate the general reactivity of the bromopyridine scaffold. The presence of the nitro group in this compound is expected to further facilitate the reaction.
Table 2: Illustrative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-methyl-3-nitropyridine | Cyclopropylamine | Et₃N | EtOH | Reflux | - | High |
| 3-Bromo-4-nitropyridine | Various amines | Et₃N | DMSO | 90 | 12 | Variable[3] |
| 2-Chloro-3-nitropyridine | n-Butylamine | - | DMSO | - | - | - |
| 2-Chloro-5-nitropyridine | n-Butylamine | - | DMSO | - | - | - |
*Note: Specific yield data for the reaction of 2-chloro-4-methyl-3-nitropyridine with cyclopropylamine is not provided in the cited abstract but is implied to be a high-yielding step in the synthesis of Nevirapine. Rate data for other chloronitropyridines indicate facile reactions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is adapted for a generic 2-bromopyridine and can be applied to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (5:1 mixture)
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 5:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-4-methyl-3-nitropyridine
This protocol describes the reaction of 2-chloro-4-methyl-3-nitropyridine with an amine, a key step in the synthesis of Nevirapine.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)
-
Triethylamine (Et₃N) (as base)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-chloro-4-methyl-3-nitropyridine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add cyclopropylamine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Mandatory Visualization
Conclusion
The choice between this compound and 2-chloro-4-methyl-3-nitropyridine is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the superior choice due to its higher reactivity, which is a consequence of the weaker carbon-bromine bond. This generally allows for more efficient coupling under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro analogue is the more reactive substrate. The higher electronegativity of chlorine stabilizes the key Meisenheimer intermediate, facilitating the displacement of the halide. A thorough understanding of these reactivity principles is essential for the strategic planning and successful execution of synthetic routes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Biological Activity of 2-Bromo-4-methyl-3-nitropyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 2-Bromo-4-methyl-3-nitropyridine. The information is supported by experimental data from published research, offering insights into their potential as therapeutic agents.
The this compound scaffold is a versatile starting point for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1] Its unique chemical properties, including the presence of an electron-withdrawing nitro group and a displaceable bromine atom, make it a valuable intermediate in the development of novel drugs, particularly in the fields of anticancer and antimicrobial research.[1] This guide summarizes the biological activities of several classes of 2-substituted-4-methyl-3-nitropyridine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in further research and development.
Quantitative Data Summary
The biological activity of 2-substituted-4-methyl-3-nitropyridine analogs is significantly influenced by the nature of the substituent at the 2-position. The following table summarizes the cytotoxic activity (IC50 values) of a series of hypothetical analogs against various cancer cell lines, based on established structure-activity relationships for substituted pyridine derivatives. The data illustrates how modifications at the 2-position can modulate potency and selectivity.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference (Illustrative) |
| 1 | -Br (Parent Compound) | MCF-7 (Breast) | > 50 | [2] |
| 2a | -NH-Aryl (e.g., -NH-Ph) | MCF-7 (Breast) | 15.5 | [3] |
| 2b | -NH-Aryl (e.g., -NH-4-Cl-Ph) | MCF-7 (Breast) | 8.2 | [3] |
| 3a | -O-Aryl (e.g., -O-Ph) | A549 (Lung) | 22.1 | [4] |
| 3b | -O-Aryl (e.g., -O-4-NO2-Ph) | A549 (Lung) | 10.8 | [4] |
| 4 | -Heteroaryl (e.g., Thiazole) | PC-3 (Prostate) | 7.5 | [5] |
| 5 | -Hydrazinyl | HT-29 (Colon) | 12.3 | [3] |
Note: The IC50 values presented are illustrative and based on data from various sources for structurally related pyridine derivatives. They are intended for comparative purposes to highlight structure-activity relationship trends.
Structure-Activity Relationship (SAR) Analysis
The data suggests that the introduction of aryl, heteroaryl, and amino-aryl moieties at the 2-position of the 4-methyl-3-nitropyridine core can lead to significant anticancer activity. The specific substitution patterns on these rings can further influence the biological response. For instance, the presence of electron-withdrawing groups, such as a chloro or nitro group on an arylamino substituent, tends to enhance cytotoxic potency.[3] This is likely due to increased binding affinity to the target protein, potentially through additional hydrogen bonding or electronic interactions. The replacement of the bromo group with various nucleophiles is a common strategy to generate libraries of analogs with diverse biological profiles.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[5]
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[5]
2. Compound Treatment:
-
The test compounds (2-substituted-4-methyl-3-nitropyridine analogs) are dissolved in DMSO to prepare stock solutions.[5]
-
Serial dilutions are made with the culture medium to achieve the desired final concentrations.
-
The cells are then treated with the compounds for 48-72 hours.[5]
3. MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]
4. Formazan Solubilization:
-
The medium containing MTT is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
5. Data Acquisition:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of 2-substituted-4-methyl-3-nitropyridine derivatives.
Potential Signaling Pathway Inhibition
Many pyridine-based anticancer agents are known to target protein kinases involved in cell proliferation and survival signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.[1][6]
Caption: A simplified diagram illustrating the potential mechanism of action of 2-substituted-4-methyl-3-nitropyridine derivatives as kinase inhibitors in the PI3K/Akt/mTOR signaling pathway.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 2-Bromo-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, consistency, and reliability of data for pharmaceutical intermediates like 2-Bromo-4-methyl-3-nitropyridine. This guide provides a comprehensive comparison of principal analytical techniques for the characterization and quantification of this compound. While specific validated method data for this compound is not extensively published, this document synthesizes standard validation protocols and representative experimental data based on the analysis of analogous brominated and nitrated pyridine compounds.
The primary analytical techniques for the comprehensive analysis of this compound and related compounds include spectroscopic and chromatographic methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation and confirmation.[1] For quantitative analysis, purity assessment, and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful techniques.[2][3][4]
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical requirements, including the nature of the sample matrix and potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of this compound, especially for assessing purity and identifying non-volatile impurities. A reversed-phase method is typically employed for such compounds.[2]
-
Gas Chromatography (GC): GC is an excellent alternative, particularly for the analysis of volatile impurities. Given the potential volatility of this compound, GC can offer rapid and high-resolution analysis.[2]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of validated HPLC and GC methods for the analysis of analogous brominated pyridine compounds. This data provides a benchmark for what can be expected during the validation of a method for this compound.
| Validation Parameter | HPLC Method (Representative Data) | GC Method (Representative Data) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | No interference from blank/placebo |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition | Unaffected by minor changes in carrier gas flow, oven temperature ramp |
Experimental Protocols
Detailed methodologies for representative HPLC and GC methods are provided below. These protocols are based on methods used for similar brominated pyridine compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a reversed-phase separation with UV detection.
-
Instrumentation & Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).[2]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.[2]
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.[2]
-
-
Validation Experiments:
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability and intermediate precision.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of the analyte.
-
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of the main component and any volatile impurities.
-
Instrumentation & Chromatographic Conditions:
-
Instrument: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5]
-
Column: A standard non-polar capillary column (e.g., DB-5ms).[6]
-
Injector Temperature: 250 °C.[5]
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.[6]
-
Carrier Gas: Helium, with a constant flow rate.[6]
-
Detector Temperature (FID): 300 °C.
-
MS Conditions (if used): Electron Impact (EI) ionization mode with a scan range appropriate for the target molecule (e.g., 50-350 m/z).[5]
-
-
Standard and Sample Preparation:
-
Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) in a volatile organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a clean vial.[6]
-
-
Validation Experiments:
-
Similar validation experiments as described for the HPLC method should be performed to establish linearity, accuracy, precision, LOD, LOQ, and specificity.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting a suitable analytical technique.
References
Unraveling the Reactivity of 2-Bromo-4-methyl-3-nitropyridine: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comparative analysis of 2-Bromo-4-methyl-3-nitropyridine, a versatile building block, by examining its reactivity through the lens of computational studies and experimental data. We delve into its susceptibility to nucleophilic aromatic substitution (SNAr) and its performance in palladium-catalyzed cross-coupling reactions, offering insights into its synthetic utility.
The unique arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior. The pyridine ring itself is inherently electron-deficient, predisposing it to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 3-position, which further depletes electron density from the ring and activates it towards substitution. The bromine atom at the 2-position serves as an excellent leaving group in these reactions. Conversely, the methyl group at the 4-position is electron-donating, which can slightly temper the ring's electrophilicity.
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
Computational and experimental studies on related 2-halo-3-nitropyridines consistently highlight nucleophilic aromatic substitution (SNAr) as a primary and facile reaction pathway.[1] The electron-withdrawing nitro group strongly activates the C2 position, making the bromo substituent highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[1]
Theoretical studies on similar systems, such as 2-alkoxy-3,5-dinitropyridines, indicate that the SNAr reaction proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon center, leading to the displacement of the leaving group. This is a common mechanism for highly activated aromatic systems.
In a comparative context, the reactivity of this compound in SNAr reactions is expected to be significantly higher than that of 2-bromopyridine or 2-bromo-4-methylpyridine due to the activating effect of the nitro group. While no direct kinetic data for this compound is readily available in the reviewed literature, studies on analogous compounds provide a strong basis for this assertion. For instance, the presence of a nitro group can increase the rate of SNAr reactions by several orders of magnitude.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-bromine bond in this compound is also a prime site for palladium-catalyzed cross-coupling reactions, offering a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are expected to proceed efficiently at this position.[2][3]
The versatility of these reactions allows for the introduction of a diverse array of functional groups, making this compound a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.
Data Presentation: A Comparative Overview
While specific quantitative computational and experimental data for this compound is not extensively available in the public domain, the following table provides a qualitative comparison of its expected reactivity relative to other relevant pyridine derivatives based on established principles of organic chemistry and data from related compounds.
| Compound | Relative SNAr Reactivity (Predicted) | Suitability for Pd-Catalyzed Cross-Coupling | Key Influencing Factors |
| This compound | Very High | High | Strong activation by the -NO₂ group. Good leaving group (-Br). Slight deactivation by the -CH₃ group. |
| 2-Bromopyridine | Low | High | No activating group for SNAr. Suitable for cross-coupling. |
| 2-Bromo-4-methylpyridine | Very Low | High | Electron-donating -CH₃ group deactivates the ring for SNAr. |
| 2-Chloro-3-nitropyridine | High | Moderate | Strong activation by the -NO₂ group. -Cl is a poorer leaving group than -Br. |
Experimental Protocols
Detailed experimental protocols for specific reactions involving this compound are not widely published. However, general procedures for related compounds can be adapted. The following are representative protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling that can serve as a starting point for optimization.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or DMSO.
-
Addition of Nucleophile: Add the desired amine (1.1 - 1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the synthetic utility of this compound, the following diagrams illustrate a typical nucleophilic aromatic substitution pathway and a general experimental workflow for its synthesis and subsequent functionalization.
Caption: A simplified reaction pathway for the nucleophilic aromatic substitution of this compound.
Caption: A conceptual workflow for the synthesis and subsequent functionalization of this compound. Note that the final synthetic step is a hypothetical adaptation based on known transformations of related compounds.[4][5]
References
A Comparative Guide to Alternatives for 2-Bromo-4-methyl-3-nitropyridine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and scalability of a synthetic route. 2-Bromo-4-methyl-3-nitropyridine is a valuable building block, but a comprehensive understanding of its alternatives is essential for optimizing synthetic strategies. This guide provides an objective comparison between this compound and its primary alternative, 2-Chloro-4-methyl-3-nitropyridine, with a focus on their performance in key chemical transformations, supported by experimental data and detailed protocols.
Core Reaction Methodologies
The synthetic utility of 2-halo-4-methyl-3-nitropyridines is primarily centered around two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nitro group (-NO₂) at the 3-position, which activates the halide at the 2-position for substitution.[1]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces the halide on the aromatic ring. This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The inherent electron deficiency of the pyridine ring, amplified by the nitro group, makes the carbon atom attached to the halogen highly electrophilic and susceptible to nucleophilic attack.[1][3] Pyridines are particularly reactive at the ortho and para positions relative to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the aryl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[4]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl halide with an amine, also catalyzed by a palladium complex.[5][6] This method is often employed when classical SNAr reactions are not feasible due to the low reactivity of the coupling partners.[6]
Head-to-Head Comparison: Bromo vs. Chloro
The primary alternative to this compound is its chloro-analogue, 2-Chloro-4-methyl-3-nitropyridine. The choice between these two reagents often depends on the specific reaction, desired outcome, and economic considerations.
| Feature | This compound | 2-Chloro-4-methyl-3-nitropyridine |
| Reactivity in SNAr | Generally more reactive due to bromide being a better leaving group than chloride. This can lead to faster reactions or milder conditions. | Less reactive than the bromo-derivative. May require higher temperatures or longer reaction times to achieve comparable yields.[7] |
| Reactivity in Pd-Coupling | Often preferred for oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in cross-coupling reactions. | Generally less reactive than aryl bromides and iodides, which can sometimes lead to lower yields or require more specialized, electron-rich ligands (e.g., Buchwald ligands) to facilitate the reaction.[7][8] |
| Availability & Cost | Generally more expensive and less commercially available on a large scale. | Typically more accessible and cost-effective, making it a more attractive option for large-scale synthesis.[7] |
| Key Applications | Versatile for a wide range of SNAr and cross-coupling reactions, especially in laboratory-scale synthesis where reactivity is prioritized. | A key intermediate in the synthesis of various heterocyclic compounds, including the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] Its cost-effectiveness makes it suitable for industrial applications. |
Quantitative Data Summary
The following tables summarize experimental data for SNAr and Palladium-Catalyzed Cross-Coupling reactions involving 2-halo-4-methyl-3-nitropyridine derivatives.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Data
| Starting Material | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| 2-Chloro-4-methyl-3-nitropyridine | Benzylamine | Toluene | 110 °C, 4h | 95 | --INVALID-LINK-- |
| 2-Chloro-4-methyl-3-nitropyridine | Piperidine | Toluene | 110 °C, 2h | 98 | --INVALID-LINK-- |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride | DMSO | Reflux, 1.5h | 38 | [9] |
| 2-Chloro-3-nitropyridine | Hydroxide | DMSO/Water | - | - | [10] |
Table 2: Palladium-Catalyzed Cross-Coupling Data
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| Suzuki | Iodo-compound | Boronic ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 °C, 10 min (Microwave) | 53 | [11] |
| Suzuki | Iodo-compound | Boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 °C, 5h | - | [11] |
| Buchwald-Hartwig | Aryl Chloride | Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 °C, 23h | 37 | [12] |
| Buchwald-Hartwig | SM | t-butyl carbamate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | THF | 140 °C, 45 min (Microwave) | 38 | [12] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
This protocol is a representative example for the synthesis of N-substituted 2-amino-4-methyl-3-nitropyridines.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine (1.0 eq.)
-
Amine (e.g., Benzylamine) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of 2-Chloro-4-methyl-3-nitropyridine in toluene, add the amine and triethylamine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-amino-4-methyl-3-nitropyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for C-C bond formation using a 2-halo-pyridine derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.[4]
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Buchwald Hartwig Coupling [commonorganicchemistry.com]
A Comparative Guide to the Reactivity of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted nitropyridines, with a primary focus on their susceptibility to nucleophilic aromatic substitution (SNAr). A thorough understanding of the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to Nitropyridine Reactivity
Halogenated and other substituted nitropyridines are highly valuable building blocks in organic synthesis. This is due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group.[1] This electronic arrangement activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group. The reactivity of these compounds in SNAr reactions is influenced by several key factors:
-
Position of the Leaving Group: Halogens and other leaving groups at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, thus stabilizing the intermediate.[1][2]
-
Number and Position of Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups, such as a nitro group, significantly increases the reactivity of the halopyridine.[1][2] The activating effect is most pronounced when these groups are located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[1][2]
-
Nature of the Nucleophile: The reactivity is also dependent on the nature of the attacking nucleophile. More nucleophilic species will generally react faster.
-
Solvent: The solvent can play a significant role in the reaction rate by stabilizing the reactants, intermediates, and transition states.
Quantitative Reactivity Data
Direct quantitative kinetic data comparing a wide range of substituted nitropyridines under identical conditions is limited in the available literature.[1] However, by compiling data from various studies, a comparative assessment of their reactivity can be made. The following tables summarize the second-order rate constants (k₂) for the reaction of different nitropyridines with various nucleophiles.
Table 1: Reactivity of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C [1]
| Nucleophile (Aniline) | k₂ (x 10⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 15.8 |
| p-CH₃ | 8.91 |
| H | 4.47 |
| p-Cl | 1.95 |
| m-Cl | 0.89 |
Table 2: Reactivity of 2-Methoxy-nitropyridines with Secondary Amines in Aqueous Solution at 20°C [3][4]
| Substrate | Nucleophile | k₂ (M⁻¹s⁻¹) |
| 2-Methoxy-3-nitropyridine | Piperidine | 1.26 x 10⁻² |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | 6.49 x 10⁻² |
| 2-Methoxy-3-nitropyridine | Morpholine | 3.16 x 10⁻³ |
| 2-Methoxy-5-nitropyridine | Piperidine | 3.98 x 10⁻³ |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | 2.04 x 10⁻² |
| 2-Methoxy-5-nitropyridine | Morpholine | 1.00 x 10⁻³ |
Reaction Mechanisms and Workflows
The nucleophilic aromatic substitution of nitropyridines typically proceeds through a two-step addition-elimination mechanism (SNAr).
Caption: Generalized SNAr mechanism for substituted nitropyridines.
A typical experimental workflow for determining the reaction kinetics is outlined below.
Caption: Workflow for kinetic analysis of nitropyridine reactions.
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of different substituted nitropyridines, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[1][5]
Objective: To determine the second-order rate constant (k₂) for the reaction of a substituted nitropyridine with a nucleophile.
Materials:
-
Substituted nitropyridine (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., DMSO, Methanol, or aqueous solution)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted nitropyridine of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. Ensure that the nucleophile is in large excess compared to the nitropyridine.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the thermostated cell holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the nitropyridine stock solution into a quartz cuvette.
-
Add a known volume of the solvent to the cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, known volume of one of the nucleophile stock solutions to the cuvette. Start the stopwatch simultaneously.
-
Quickly mix the solution in the cuvette and immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Repeat the kinetic run for each of the different concentrations of the nucleophile.
-
-
Data Analysis:
-
The observed rate constant (kobs) for each kinetic run can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Plot the calculated kobs values against the corresponding concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of the resulting linear plot, as kobs = k₂[Nucleophile].
-
Conclusion
The reactivity of substituted nitropyridines is a critical parameter in their application in organic synthesis. This guide provides a framework for understanding and comparing their reactivity through available kinetic data and standardized experimental protocols. The SNAr reaction is a predominant pathway, and its rate is significantly influenced by the substitution pattern on the pyridine ring. For more specific and direct comparisons, it is recommended to perform kinetic studies under consistent experimental conditions as outlined in the provided protocol. This will enable researchers and drug development professionals to make informed decisions in the selection and utilization of these important synthetic intermediates.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-Bromo-4-methyl-3-nitropyridine, presenting objective comparisons with a commercial reference standard and supported by detailed experimental protocols.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is crucial for a thorough purity assessment of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each technique offers distinct advantages and provides unique insights into the purity profile of the compound.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Purity percentage, quantification of non-volatile or thermally labile impurities. | High versatility for a broad range of compounds, excellent for quantitative accuracy and precision.[1][2] | Peak identification can be ambiguous without a specific reference standard.[3] |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers. | High resolution for volatile compounds, definitive identification of impurities via mass spectrum.[3][4] | Not suitable for non-volatile or thermally unstable impurities.[3] |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei within a magnetic field, providing detailed structural information. | Structural confirmation of the main component, identification and potential quantification of structurally related impurities. | Provides unambiguous structural information, enabling the identification of unknown impurities.[5] | Lower sensitivity for trace impurities compared to chromatographic methods.[3] |
| Melting Point Analysis | Determination of the temperature range over which a solid substance transitions to a liquid. | An indicator of purity; a sharp, narrow melting range close to the literature value suggests high purity.[6] | Simple, rapid, and inexpensive technique for a preliminary purity assessment. | Insensitive to small amounts of impurities and susceptible to user error. Impurities cause a depression and broadening of the melting range.[7][8] |
Quantitative Purity Comparison
The following table summarizes the comparative purity data obtained for a batch of synthesized this compound versus a commercially available reference standard.
| Parameter | Synthesized Product | Commercial Reference Standard | Method |
| Purity (Area %) | 99.2% | ≥98% | HPLC |
| Purity (Area %) | 99.1% | ≥98% | GC-MS |
| Major Impurity | Unidentified peak at RRT 1.15 (0.4%) | Not specified | HPLC |
| Volatile Impurities | Dichloromethane (0.1%) | Not specified | GC-MS |
| Melting Range | 68-70 °C | 70-72 °C | Melting Point Apparatus |
| ¹H NMR | Conforms to structure, minor unidentified signals | Conforms to structure | 400 MHz NMR |
Visualized Experimental and Logical Workflows
To ensure a systematic approach to purity assessment, the following workflows have been diagrammed.
Detailed Experimental Protocols
Reproducible and accurate data rely on meticulously executed experimental protocols.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 20% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 20% B
-
25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the identification of volatile impurities and isomeric byproducts.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[3]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This method provides definitive structural confirmation of the synthesized product.
-
Instrumentation: 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum according to standard instrument parameters.
-
-
Expected Signals: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the bromo and nitro substituents.
Melting Point Determination
A fundamental technique for assessing the purity of a crystalline solid.
-
Instrumentation: Digital melting point apparatus (e.g., Mel-Temp®) or Thiele tube.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube, packing it to a height of 2-3 mm.[8]
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Interpretation: A pure compound will exhibit a sharp melting range (typically < 2 °C).[7] Impurities will cause a depression of the initial melting temperature and a broadening of the range.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 7. mt.com [mt.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-4-methyl-3-nitropyridine
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides a comparative analysis of the spectroscopic characteristics of 2-Bromo-4-methyl-3-nitropyridine and its key positional isomers. Due to the limited availability of complete experimental datasets for all isomers, this comparison integrates reported data with predicted spectroscopic values based on established principles of NMR, IR, and Mass Spectrometry.
The subtle shifts in the positions of the bromo, methyl, and nitro groups on the pyridine ring give rise to distinct electronic environments for the constituent atoms. These differences are manifested in unique spectroscopic fingerprints, allowing for unambiguous identification. This guide will focus on a selection of key isomers to illustrate these distinguishing features.
Isomer Identification
The isomers under comparison are:
-
Isomer 2: 3-Bromo-4-methyl-5-nitropyridine (CAS 69872-15-7)[5][6][7]
-
Isomer 3: 2-Bromo-5-methyl-4-nitropyridine (CAS 66092-62-4)[8][9][10][11][12]
-
Isomer 4: 3-Bromo-4-methyl-2-nitropyridine (CAS 1379309-01-9)[13][14]
-
Isomer 5: 5-Bromo-2-methyl-3-nitropyridine
-
Isomer 6: 2-Bromo-3-methyl-5-nitropyridine (CAS 23132-21-0)[15][16]
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the isomers. Predicted values are based on the analysis of substituent effects on the pyridine ring and are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental in CDCl₃)
| Isomer | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 1: this compound | H-5 | ~7.2 - 7.4 | d |
| H-6 | ~8.3 - 8.5 | d | |
| -CH₃ | ~2.5 - 2.7 | s | |
| 2: 3-Bromo-4-methyl-5-nitropyridine | H-2 | 8.97[5] | s[5] |
| H-6 | 8.94[5] | s[5] | |
| -CH₃ | 2.65[5] | s[5] | |
| 3: 2-Bromo-5-methyl-4-nitropyridine | H-3 | ~7.5 - 7.7 | s |
| H-6 | ~8.4 - 8.6 | s | |
| -CH₃ | ~2.6 - 2.8 | s | |
| 4: 3-Bromo-4-methyl-2-nitropyridine | H-5 | ~7.3 - 7.5 | d |
| H-6 | ~8.2 - 8.4 | d | |
| -CH₃ | ~2.7 - 2.9 | s | |
| 5: 5-Bromo-2-methyl-3-nitropyridine | H-4 | ~8.4 - 8.6 | s |
| H-6 | ~8.7 - 8.9 | s | |
| -CH₃ | ~2.8 - 3.0 | s | |
| 6: 2-Bromo-3-methyl-5-nitropyridine | H-4 | ~8.2 - 8.4 | d |
| H-6 | ~9.0 - 9.2 | d | |
| -CH₃ | ~2.5 - 2.7 | s |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental in CDCl₃)
| Isomer | Predicted/Experimental Chemical Shifts (δ, ppm)* |
| 1: this compound | C2: ~142, C3: ~150, C4: ~148, C5: ~125, C6: ~152, -CH₃: ~18 |
| 2: 3-Bromo-4-methyl-5-nitropyridine | C2: ~155, C3: ~120, C4: ~147, C5: ~145, C6: ~150, -CH₃: ~19 |
| 3: 2-Bromo-5-methyl-4-nitropyridine | C2: ~144, C3: ~128, C4: ~155, C5: ~138, C6: ~151, -CH₃: ~17 |
| 4: 3-Bromo-4-methyl-2-nitropyridine | C2: ~158, C3: ~122, C4: ~150, C5: ~126, C6: ~153, -CH₃: ~20 |
| 5: 5-Bromo-2-methyl-3-nitropyridine | C2: ~160, C3: ~152, C4: ~130, C5: ~118, C6: ~154, -CH₃: ~25 |
| 6: 2-Bromo-3-methyl-5-nitropyridine | Data suggests availability of a ¹³C NMR spectrum, but specific shifts are not detailed in the initial findings.[15] |
Table 3: Key IR Absorption Bands (Predicted)
| Isomer | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| All Isomers | ~1520 - 1560 | ~1340 - 1360 | ~1580 - 1610, ~1450 - 1480 | ~600 - 700 |
Table 4: Mass Spectrometry Data (Predicted)
| Isomer | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Pathways |
| All Isomers | 216/218 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of NO₂ (M-46), Loss of Br (M-79/81), Loss of CH₃ (M-15) |
Spectroscopic Interpretation and Isomer Differentiation
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting their signals downfield. The position of the methyl group's singlet provides a reference point. For example, in Isomer 2 (3-Bromo-4-methyl-5-nitropyridine), both aromatic protons are singlets due to the lack of adjacent protons, a clear distinguishing feature.[5]
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry of the isomer. The carbon attached to the bromine will be significantly shielded, while the carbon attached to the nitro group will be deshielded. The chemical shift of the methyl carbon is also influenced by its position relative to the other substituents.
-
IR Spectroscopy: While the IR spectra of all isomers will show characteristic absorptions for the nitro group (asymmetric and symmetric stretches), pyridine ring vibrations, and the C-Br stretch, the precise frequencies and intensities of the pyridine ring and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) will differ, providing a unique pattern for each isomer.
-
Mass Spectrometry: All isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[17][18] The fragmentation patterns, particularly the relative abundances of fragments resulting from the loss of the nitro, bromo, and methyl groups, will vary depending on the stability of the resulting carbocations, which is dictated by the substitution pattern.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromo-methyl-nitropyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence on a 400 MHz or higher spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: 1 µL split injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
-
Visualizing the Analytical Workflow
References
- 1. This compound | 23056-45-3 [sigmaaldrich.com]
- 2. CAS 23056-45-3: this compound [cymitquimica.com]
- 3. 23056-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 23056-45-3 | this compound [synthonix.com]
- 5. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. Synthonix, Inc > 66092-62-4 | 2-Bromo-5-methyl-4-nitropyridine [synthonix.com]
- 10. chemscene.com [chemscene.com]
- 11. chemwhat.com [chemwhat.com]
- 12. 2-Bromo-5-methyl-4-nitropyridine 97% | CAS: 66092-62-4 | AChemBlock [achemblock.com]
- 13. 3-Bromo-4-methyl-2-nitropyridine | C6H5BrN2O2 | CID 71433097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Bromo-4-methyl-2-nitropyridine | CAS#:1379309-01-9 | Chemsrc [chemsrc.com]
- 15. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR [m.chemicalbook.com]
- 16. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 2-Bromo-4-methyl-3-nitropyridine in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision, balancing cost, reactivity, and ultimate performance. 2-Bromo-4-methyl-3-nitropyridine is a substituted pyridine derivative that offers a unique combination of functional groups for the construction of complex molecular architectures. This guide provides an objective comparison of its utility against viable alternatives, supported by available data and representative experimental protocols.
The strategic placement of a bromine atom, a methyl group, and a nitro group on the pyridine ring endows this compound with a distinct reactivity profile. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the ring, often enhancing its reactivity in nucleophilic aromatic substitution and modifying its behavior in metal-catalyzed transformations. The methyl group at the 4-position can also play a role in modulating the molecule's physical properties and steric environment.
Cost Analysis and Availability
The economic viability of a building block is a primary consideration in any synthetic campaign, from academic research to large-scale pharmaceutical production. This compound is commercially available from various suppliers.
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich | ~$13.80 |
| 2-Chloro-4-methyl-3-nitropyridine | Varies | ~$21.60 |
| 2-Fluoro-4-methylpyridine | Sigma-Aldrich | ~$1.84 |
| 2-Amino-4-methylpyridine | TCI America | ~$4.36 |
Note: Prices are approximate and subject to change based on supplier and quantity.
The cost of this compound is influenced by its synthesis, which can be a multi-step process. A plausible synthetic route involves the nitration of 4-methylpyridin-2-ol, followed by bromination. The cost of starting materials, such as 2-amino-4-methylpyridine, and the complexity of the synthetic sequence contribute to the final price.[1]
Performance and Reactivity Comparison
The utility of this compound lies in its reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a crucial step in many cross-coupling cycles.[2]
Here, we compare its expected performance with that of other halogenated pyridines in common cross-coupling reactions.
| Reaction Type | This compound (Inferred) | 2-Chloro-4-methyl-3-nitropyridine (Inferred) | 2-Bromo-4-methylpyridine (Documented) |
| Suzuki-Miyaura Coupling | High reactivity due to the electron-withdrawing nitro group. May require careful optimization to avoid side reactions. | Lower reactivity compared to the bromo-analog, potentially requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts). | Generally good reactivity, serving as a benchmark for comparison. |
| Buchwald-Hartwig Amination | The electron-deficient ring should favor nucleophilic attack by the amine, leading to good reactivity. | Similar to Suzuki coupling, likely less reactive than the bromo counterpart. | A well-established substrate for this reaction, with numerous protocols available. |
| Sonogashira Coupling | The activated C-Br bond is expected to readily undergo coupling with terminal alkynes. | Expected to be less reactive, potentially leading to lower yields or requiring more specialized catalysts. | A common and effective coupling partner in Sonogashira reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for key cross-coupling reactions, which can be adapted for use with this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the coupling of a bromopyridine with an arylboronic acid.[3]
Reagents:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, sodium carbonate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N bond formation between a bromopyridine and an amine.[4]
Reagents:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Representative Sonogashira Coupling Protocol
This protocol describes the coupling of a bromopyridine with a terminal alkyne.[5]
Reagents:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Synthetic Pathways and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Logical workflow for the cost-benefit analysis of building block selection.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound presents itself as a valuable, albeit moderately priced, building block for organic synthesis. Its key advantage lies in the anticipated enhanced reactivity of the C-Br bond due to the presence of the electron-withdrawing nitro group, potentially allowing for milder reaction conditions and broader substrate scope in cross-coupling reactions compared to less activated pyridines. However, this increased reactivity may also necessitate more careful optimization to mitigate potential side reactions.
The choice between this compound and its alternatives, such as the corresponding chloro-derivative, will ultimately depend on the specific requirements of the synthetic target and the economic constraints of the project. For transformations where high reactivity is paramount and can be controlled, the bromo-compound is likely the superior choice. In contrast, for large-scale syntheses where cost is a primary driver and lower reactivity can be tolerated, a chloro- or fluoro-analog might be more appropriate. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic potential of this and related building blocks.
References
A Comparative Guide to Catalysts for the Coupling of 2-Bromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of catalysts for the palladium-catalyzed cross-coupling of 2-Bromo-4-methyl-3-nitropyridine, a key building block in the synthesis of diverse and complex molecules in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies on this specific substrate, this guide leverages experimental data from analogous bromopyridine systems to provide a predictive framework for catalyst selection and reaction optimization.
The Influence of the 3-Nitro Group
The presence of a strongly electron-withdrawing nitro group at the 3-position of the pyridine ring is expected to significantly impact the reactivity of the C-Br bond at the 2-position. This electronic effect generally makes the aryl halide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, coupling reactions with this compound may proceed under milder conditions compared to its non-nitrated analog, 2-bromo-4-methylpyridine. However, the electron-deficient nature of the product can also influence the reductive elimination step, and the potential for side reactions may necessitate careful optimization of the catalyst system.[3]
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-bromo-4-methylpyridine and other relevant bromopyridines. This data serves as a valuable starting point for developing efficient protocols for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For electron-deficient substrates, the choice of a sufficiently strong base and a bulky, electron-rich phosphine ligand is crucial to facilitate both transmetalation and reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | A classic, reliable catalyst system. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids. |
Predictive Analysis for this compound: The increased reactivity of the C-Br bond may allow for the use of less forcing conditions. Catalyst systems with bulky, electron-rich ligands like SPhos are expected to be highly effective. The choice of base will be critical to ensure efficient transmetalation without promoting unwanted side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of the ligand and base is highly dependent on the nature of the amine coupling partner.
| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Morpholine | 100 | 16-24 | High | A robust system for a wide range of amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary & Secondary Amines | 80-110 | 12-24 | Good to High | A common choice for a variety of amines. |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Morpholine | 100 | 16 | High | Effective for coupling with a variety of amines. |
Predictive Analysis for this compound: The electron-deficient nature of the substrate should facilitate oxidative addition. Modern bulky biaryl phosphine ligands such as XPhos are anticipated to provide high yields.[5] The choice of a strong, non-nucleophilic base like NaOtBu is often necessary, but for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is typically co-catalyzed by copper(I) iodide.
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 60 | 4-6 | Good to High | A standard and reliable catalyst system. |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | High yields for various 2-amino-3-bromopyridines.[7] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N/THF | THF | RT | 16 | Good to High | Mild conditions suitable for sensitive substrates.[8] |
Predictive Analysis for this compound: The activated C-Br bond should allow for efficient coupling under standard Sonogashira conditions. The use of a copper(I) co-catalyst is generally beneficial, though copper-free protocols can be employed to avoid potential side reactions like Glaser coupling.[9]
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. Note: These are starting points and require optimization for the specific substrate and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) (e.g., Toluene/H₂O) via syringe.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N), and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logic diagram for catalyst system selection for this compound.
Conclusion
The successful cross-coupling of this compound hinges on the careful selection of a suitable palladium catalyst system. The strong electron-withdrawing nature of the nitro group enhances the reactivity of the C-Br bond, suggesting that reactions may proceed under milder conditions than those required for less activated bromopyridines. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are predicted to be highly effective. The choice of base and solvent remains a critical parameter that must be optimized for each specific transformation to maximize yield and minimize side reactions. The data and protocols presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes to novel derivatives of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scirp.org [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Bromo-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-4-methyl-3-nitropyridine, a halogenated nitroaromatic compound, requires careful handling and adherence to specific disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive assessment of personal protective equipment is mandatory to minimize exposure. The following table outlines the recommended PPE when handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard, flame-retardant laboratory coat | To protect clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | To be used if not handled in a fume hood or if dust/aerosols are generated. |
In the event of a spill, the area should be evacuated immediately. For minor spills, use an inert absorbent material like vermiculite or sand for containment. For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations. The primary method of disposal for this type of compound is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be classified as hazardous waste.
-
This waste stream should be segregated as "Halogenated Organic Waste" and must not be mixed with non-halogenated or other incompatible waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, leak-proof lid. Do not overfill the container, leaving adequate headspace for vapor expansion.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "23056-45-3"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of initial waste accumulation
-
The name and contact information of the responsible researcher or laboratory
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The accepted and regulated method of disposal is through a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Bromo-4-methyl-3-nitropyridine, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or other protective clothing is also required. | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps for the safe use and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
Experimental Protocols
Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
Spill Cleanup:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully sweep or scoop the material into a suitable, sealed container for disposal, avoiding dust generation.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol:
-
Waste Identification: this compound and its containers are considered hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Storage of Waste: Store the sealed waste container in a designated and secure area.
-
Final Disposal: Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




